molecular formula C15H19NO4 B575280 Methyl N-Cbz-piperidine-3-carboxylate CAS No. 174543-74-9

Methyl N-Cbz-piperidine-3-carboxylate

Cat. No.: B575280
CAS No.: 174543-74-9
M. Wt: 277.32
InChI Key: BMBZPWAQRLLZBC-UHFFFAOYSA-N
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Description

Methyl N-Cbz-piperidine-3-carboxylate (CAS 174543-74-9) is a high-purity synthetic building block of significant value in medicinal and organic chemistry. This compound features a piperidine ring, a privileged scaffold in drug discovery, which is present in more than twenty classes of pharmaceuticals . Its structure incorporates both a Cbz (carbobenzyloxy) protecting group and a methyl ester, making it a versatile intermediate for multi-step synthesis . The Cbz group protects the amine functionality and can be selectively removed under mild conditions, such as catalytic hydrogenation, allowing for precise control over the synthetic pathway . This chemical serves as a key precursor in the preparation of various bioactive molecules and Active Pharmaceutical Ingredients (APIs) . It is particularly prominent in the synthesis of piperidine derivatives for central nervous system (CNS) drug discovery, contributing to the development of potential antipsychotics, analgesics, and anticonvulsants . The ester functionality provides a handle for further chemical transformations, including hydrolysis to the corresponding acid or reduction to the alcohol, enabling researchers to diversify the molecule for structure-activity relationship (SAR) studies . Furthermore, it is employed in peptide chemistry for the modification of amino acids and peptides to enhance their stability and bioavailability . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPWAQRLLZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Structural Analysis of Methyl N-Cbz-piperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Methyl N-Cbz-piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, spectroscopic data, and a detailed experimental protocol for its preparation, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, with the chemical formula C15H19NO4, is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the 3-position of the piperidine ring. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The presence of the piperidine scaffold makes this molecule a valuable building block for the synthesis of a wide range of biologically active compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C15H19NO4PubChem[2]
Molecular Weight 293.32 g/mol PubChem[2]
IUPAC Name methyl 1-(phenylmethoxycarbonyl)piperidine-3-carboxylatePubChem
CAS Number 310454-53-6
Canonical SMILES COC(=O)C1CCCNC1C(=O)OCC2=CC=CC=C2PubChem

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are based on data from analogous N-protected piperidine esters.

Table 2: Predicted ¹H-NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.15s2HBenzylic protons (-CH₂-Ph)
~4.0-3.0m4HPiperidine ring protons (-CH₂-N-CH₂-)
~3.70s3HMethyl ester protons (-OCH₃)
~2.50m1HPiperidine ring proton (-CH-COOCH₃)
~2.0-1.5m4HPiperidine ring protons (-CH₂-CH₂-)

Table 3: Predicted ¹³C-NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~173C=O (Ester)
~155C=O (Carbamate)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.0Aromatic CH
~127.8Aromatic CH
~67Benzylic Carbon (-CH₂-Ph)
~52Methyl ester Carbon (-OCH₃)
~40-50Piperidine ring Carbons (-CH₂-N-CH₂-)
~41Piperidine ring Carbon (-CH-COOCH₃)
~20-30Piperidine ring Carbons (-CH₂-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be in the following regions.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1690StrongC=O stretch (Carbamate)
~1450MediumC-C stretch (in-ring)
~1230StrongC-O stretch (Ester)
~1100StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)Ion Type
294.13[M+H]⁺
316.11[M+Na]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of methyl piperidine-3-carboxylate with a carboxybenzyl group. The following is a general, representative experimental protocol.

Materials and Reagents
  • Methyl piperidine-3-carboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable solvent (e.g., ethyl acetate)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Reaction Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 Methyl piperidine-3-carboxylate HCl Reaction Dissolve reactants in a suitable solvent (e.g., DCM/Water) Stir at room temperature Reactant1->Reaction Reactant2 Benzyl chloroformate (Cbz-Cl) Reactant2->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup1 Separate organic layer Reaction->Workup1 Workup2 Wash with water and brine Workup1->Workup2 Workup3 Dry over anhydrous Na₂SO₄ Workup2->Workup3 Workup4 Filter and concentrate Workup3->Workup4 Purification Purify by flash column chromatography Workup4->Purification Product This compound Purification->Product Structural_Analysis_Logic Logical Flow of Structural Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity - Stereochemistry Purification->NMR Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

References

In-Depth Technical Guide: (R/S)-Methyl N-Cbz-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate, a key intermediate in synthetic organic chemistry and pharmaceutical development.

Core Properties

(R/S)-Methyl N-Cbz-piperidine-3-carboxylate, also known as methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate, is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[1][3][4]

Physicochemical Data

Quantitative data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate and its parent moieties are summarized in the table below. While specific experimental data for the title compound is not widely published, the properties of its precursors provide a reliable reference.

Property(R/S)-Methyl N-Cbz-piperidine-3-carboxylate1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acidMethyl piperidine-3-carboxylate
Molecular Formula C₁₅H₁₉NO₄[5]C₁₄H₁₇NO₄[6]C₇H₁₃NO₂[7]
Molecular Weight 277.31 g/mol 263.29 g/mol [6]143.18 g/mol [7]
Physical Form Expected to be a colorless to pale yellow oil or low-melting solidSolidLiquid
CAS Number 101385-93-7 (presumed)78190-11-1[6]50585-89-2[7]
Melting Point Not reportedNot reportedNot applicable
Boiling Point Not reportedNot reportedNot reported
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Soluble in common organic solventsSoluble in water and organic solvents

Synthesis and Experimental Protocols

The synthesis of (R/S)-Methyl N-Cbz-piperidine-3-carboxylate can be achieved through a two-step process starting from commercially available (R/S)-piperidine-3-carboxylic acid (nipecotic acid). The general workflow involves the protection of the piperidine nitrogen with a Cbz group, followed by esterification of the carboxylic acid.

Synthesis Workflow

Synthesis_Workflow start (R/S)-Piperidine-3-carboxylic acid step1 N-Cbz Protection start->step1 Benzyl Chloroformate, Base (e.g., NaHCO₃), H₂O/Dioxane intermediate 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid step1->intermediate step2 Esterification intermediate->step2 Thionyl Chloride, Methanol product (R/S)-Methyl N-Cbz-piperidine-3-carboxylate step2->product

Caption: Synthetic pathway for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate.

Experimental Protocol: N-Cbz Protection

Objective: To synthesize 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid.

Materials:

  • (R/S)-Piperidine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R/S)-piperidine-3-carboxylic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected carboxylic acid.

Experimental Protocol: Esterification

Objective: To synthesize (R/S)-Methyl N-Cbz-piperidine-3-carboxylate from the N-Cbz protected acid.

Materials:

  • 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution under an inert atmosphere (e.g., Argon).

  • Heat the resulting solution at reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Analytical Data

The following section details the expected spectroscopic data for (R/S)-Methyl N-Cbz-piperidine-3-carboxylate based on the analysis of closely related structures.

Spectroscopic Data Summary
TechniqueExpected Data
¹H NMR δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.2-3.9 (m, 2H, piperidine N-CH₂), 3.65 (s, 3H, -OCH₃), 3.2-3.0 (m, 2H, piperidine N-CH₂), 2.7-2.5 (m, 1H, piperidine CH-CO), 2.0-1.5 (m, 4H, piperidine -CH₂-CH₂-)
¹³C NMR δ (ppm): 173-174 (C=O, ester), 155 (C=O, carbamate), 137 (Ar-C, quat.), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67 (-CH₂-Ph), 52 (-OCH₃), 46-44 (piperidine N-CH₂), 42-40 (piperidine CH-CO), 28-26 (piperidine CH₂), 25-23 (piperidine CH₂)
IR ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1450 (C=C stretch, aromatic), ~1230 (C-O stretch)
Mass Spec (ESI-MS) m/z: Calculated for C₁₅H₁₉NO₄: 277.13. Expected [M+H]⁺: 278.14, [M+Na]⁺: 300.12

Applications in Research and Development

(R/S)-Methyl N-Cbz-piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. The piperidine scaffold is a common feature in many centrally active drugs. The Cbz protecting group can be readily removed by catalytic hydrogenation, allowing for further functionalization of the piperidine nitrogen. This makes the compound a versatile starting material for creating libraries of novel compounds for drug discovery programs. For instance, derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of GABA transporters, with potential applications in the treatment of epilepsy and other neurological conditions.[1][2]

Logical Relationships in Synthetic Application

The utility of (R/S)-Methyl N-Cbz-piperidine-3-carboxylate in drug discovery often follows a logical progression from this intermediate to a final, biologically active compound.

Synthetic_Application start (R/S)-Methyl N-Cbz-piperidine-3-carboxylate step1 Deprotection of Cbz group (e.g., Catalytic Hydrogenation) start->step1 intermediate1 Methyl piperidine-3-carboxylate step1->intermediate1 step2 N-Alkylation or N-Arylation (Introduction of R group) intermediate1->step2 intermediate2 N-Substituted methyl piperidine-3-carboxylate step2->intermediate2 step3 Ester Hydrolysis or Amidation intermediate2->step3 product Final Biologically Active Compound (e.g., GABA Uptake Inhibitor) step3->product

Caption: General workflow for the use of the title compound in drug discovery.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Cbz-piperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of N-Cbz-piperidine esters. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The strategic use of the N-benzyloxycarbonyl (Cbz) protecting group allows for precise chemical manipulations of the piperidine ring and its substituents, making a thorough understanding of their characteristics crucial for synthetic chemists.

Introduction to N-Cbz-piperidine Esters

N-Cbz-piperidine esters are a class of organic compounds characterized by a piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid ester functional group is attached to one of the ring's carbon atoms. The Cbz group is a classic and highly effective protecting group for amines, renowned for its stability across a wide range of reaction conditions and its facile removal under specific, mild conditions. This stability and selective deprotection make N-Cbz-piperidine esters invaluable building blocks in multi-step organic synthesis, particularly in the construction of molecules with defined stereochemistry.[1][2]

The position of the ester group on the piperidine ring (2, 3, or 4-position) and the nature of the ester's alkyl group (methyl, ethyl, etc.) give rise to a variety of derivatives with distinct properties and applications. These compounds are frequently employed in the synthesis of peptides, peptidomimetics, and heterocyclic drugs.[2]

Physical Properties

The physical properties of N-Cbz-piperidine esters are influenced by the substitution pattern on the piperidine ring and the nature of the ester group. Generally, they are high-boiling liquids or crystalline solids with good solubility in common organic solvents.

Table 1: Physical Properties of Selected N-Cbz-piperidine Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
(S)-(-)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid28697-11-2C₁₄H₁₇NO₄263.29111-115443.9 at 760 mmHg1.265
1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid78190-11-1C₁₄H₁₇NO₄263.2990-94[3]--
Benzyl 4-oxopiperidine-1-carboxylate19099-93-5C₁₃H₁₅NO₃233.2638-41114-140 / 0.25 mmHg1.172 at 25 °C
Ethyl 1-Cbz-piperidine-2-carboxylate126401-22-7C₁₆H₂₁NO₄291.34-403.7 (Predicted)1.165 (Predicted)
Methyl 1-Cbz-piperidine-4-carboxylate138163-07-2C₁₅H₁₉NO₄277.32-390.4 (Predicted)1.187 (Predicted)
N-Cbz-3-hydroxypiperidine95798-22-4C₁₃H₁₇NO₃235.28---

Note: Some of the boiling points and densities are predicted values from chemical databases.

Chemical Properties and Reactivity

The chemical behavior of N-Cbz-piperidine esters is dictated by the interplay of the Cbz-protected amine, the ester functionality, and the piperidine ring itself.

Stability of the Cbz Group

The benzyloxycarbonyl (Cbz) group is known for its robustness. It is stable under a variety of conditions, including basic and mildly acidic media, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

Reactivity of the Ester Group

The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to an alcohol. These transformations provide pathways to a diverse set of functionalized piperidine derivatives.

Deprotection of the Cbz Group

A key feature of the Cbz group is its selective removal under specific conditions that are orthogonal to many other protecting groups. The two primary methods for Cbz deprotection are:

  • Catalytic Hydrogenolysis: This is the most common and mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). The reaction proceeds cleanly to yield the deprotected amine, toluene, and carbon dioxide as byproducts.

  • Acidic Conditions: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is useful when the molecule contains functional groups that are sensitive to reduction.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of N-Cbz-piperidine esters. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the structure and stereochemistry of these molecules.

Table 2: Representative ¹H and ¹³C NMR Data for N-Cbz-piperidine Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Boc-piperidine derivative [5]CDCl₃3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H)154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5
1-(4-methylbenzyl)piperidine [2]DMSO-d₆7.57-7.55(d, 2H), 7.52-7.50(d, 2H), 3.76(s, 1H), 2.68(s, 1H), 1.89-1.86(m, 3H), 1.78-1.77(d, 2H)135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate [6]--Data available in source
Benzyl 4-oxopiperidine-1-carboxylate [7]-Data available in sourceData available in source

Note: NMR data is highly dependent on the solvent and the specific spectrometer used. The data presented here is illustrative.[8]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and manipulation of N-Cbz-piperidine esters.

Synthesis of N-Cbz-piperidine Esters

The synthesis typically involves the reaction of a piperidine ester with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Protocol 1: Synthesis of Ethyl 1-Cbz-piperidine-2-carboxylate[9]
  • Dissolution: Dissolve ethyl piperidine-2-carboxylate (1 equivalent), triethylamine (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.05 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with 1 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.[9]

Deprotection of N-Cbz-piperidine Esters
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection[10]
  • Setup: Dissolve the N-Cbz-piperidine ester (1 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine ester.

Visualization of Synthetic Workflows

Graphviz diagrams are provided below to illustrate the key synthetic transformations involving N-Cbz-piperidine esters.

Synthesis_of_NCbz_Piperidine_Ester PiperidineEster Piperidine Ester Reaction Protection PiperidineEster->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction NCbzPiperidineEster N-Cbz-piperidine Ester Reaction->NCbzPiperidineEster

Synthesis of an N-Cbz-piperidine ester.

Deprotection_of_NCbz_Piperidine_Ester cluster_conditions Deprotection Conditions NCbzPiperidineEster N-Cbz-piperidine Ester Deprotection_Hydrogenolysis Deprotection NCbzPiperidineEster->Deprotection_Hydrogenolysis Catalytic Hydrogenolysis Deprotection_Acid Deprotection NCbzPiperidineEster->Deprotection_Acid Acidic Cleavage Hydrogen H₂ / Pd/C Hydrogen->Deprotection_Hydrogenolysis Acid Strong Acid (e.g., HBr/AcOH) Acid->Deprotection_Acid DeprotectedEster Piperidine Ester Deprotection_Hydrogenolysis->DeprotectedEster Deprotection_Acid->DeprotectedEster

Deprotection of an N-Cbz-piperidine ester.

Functional_Group_Interconversion NCbzPiperidineEster N-Cbz-piperidine Ester Hydrolysis Hydrolysis NCbzPiperidineEster->Hydrolysis Amidation Amidation NCbzPiperidineEster->Amidation Reduction Reduction NCbzPiperidineEster->Reduction CarboxylicAcid N-Cbz-piperidine Carboxylic Acid Hydrolysis->CarboxylicAcid Amide N-Cbz-piperidine Amide Amidation->Amide Alcohol N-Cbz-piperidinemethanol Reduction->Alcohol

Functional group interconversions of the ester moiety.

References

An In-depth Technical Guide to the Characterization of N-Cbz Protected Piperidine-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of N-Cbz protected piperidine-3-carboxylic acid methyl ester, a key building block in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, spectroscopic data, and the experimental protocols for its preparation and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compound, N-Cbz-piperidine-3-carboxylic acid, and its corresponding methyl ester.

PropertyN-Cbz-piperidine-3-carboxylic acidN-Cbz-piperidine-3-carboxylic acid methyl esterReference
Molecular Formula C₁₄H₁₇NO₄C₁₅H₁₉NO₄[1][2]
Molecular Weight 263.29 g/mol 277.32 g/mol [1][3]
CAS Number 78190-11-1Not explicitly found, parent acid is 78190-11-1[1]
Appearance White solidColorless or pale yellow oil[4][5]
Melting Point 90-94 °CNot available (oil at room temp.)[5]
LogP 1.70Not available[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Cbz protected piperidine-3-carboxylic acid methyl ester. The following tables present the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2.1: ¹H-NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolventReference
7.21 (t, J = 7.4 Hz)Triplet2HAromatic CHCDCl₃[4]
7.16 – 7.10 (m)Multiplet3HAromatic CHCDCl₃[4]
3.91 (br s)Broad Singlet1HPiperidine CHCDCl₃[4]
3.73 – 3.63 (m)Multiplet2HPiperidine CH₂CDCl₃[4]
3.40 – 3.26 (m)Multiplet2HPiperidine CH₂CDCl₃[4]
3.26 (br s)Broad Singlet2HPiperidine CH₂CDCl₃[4]
3.03 (d, J = 12.9 Hz)Doublet1HPiperidine CHCDCl₃[4]
2.47 (dd, J = 13.0, 9.5 Hz)Doublet of Doublets1HPiperidine CHCDCl₃[4]
1.99 – 1.73 (m)Multiplet4HPiperidine CH₂CDCl₃[4]
1.75 – 1.59 (m)Multiplet4HPiperidine CH₂CDCl₃[4]

Table 2.2: ¹³C-NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentSolventReference
154.7C=O (carbamate)CDCl₃[4]
139.4Aromatic C (quaternary)CDCl₃[4]
129.6Aromatic CHCDCl₃[4]
128.5Aromatic CHCDCl₃[4]
126.3Aromatic CHCDCl₃[4]
79.3C(CH₃)₃ or O-CH₂-PhCDCl₃[4]
58.9Piperidine CHCDCl₃[4]
46.6Piperidine CH₂CDCl₃[4]
40.4Piperidine CHCDCl₃[4]
29.5Piperidine CH₂CDCl₃[4]
28.8Piperidine CH₂CDCl₃[4]
23.1Piperidine CH₂CDCl₃[4]

Table 2.3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)AssignmentReference
3027Aromatic C-H stretch[4]
2973Aliphatic C-H stretch[4]
1876C=O stretch (ester)[4]
1690C=O stretch (carbamate)[4]
1604Aromatic C=C stretch[4]
1497Aromatic C=C stretch[4]
1454C-H bend[4]
1292C-N stretch[4]
1170C-O stretch[4]
765, 701Aromatic C-H bend (out of plane)[4]

Table 2.4: Mass Spectrometry (MS) Data

Experimental Protocols

3.1. Synthesis of N-Cbz-piperidine-3-carboxylic acid

A common method for the synthesis of N-Cbz-piperidine-3-carboxylic acid involves the reaction of piperidine-3-carboxylic acid (nipecotic acid) with benzyl chloroformate in the presence of a base.[6]

  • Materials: Piperidine-3-carboxylic acid, benzyl chloroformate, a suitable base (e.g., sodium hydroxide or triethylamine), and a solvent (e.g., water, dichloromethane).

  • Procedure:

    • Dissolve piperidine-3-carboxylic acid in an aqueous solution of the base.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

3.2. Synthesis of N-Cbz-piperidine-3-carboxylic acid methyl ester

The methyl ester can be prepared from the corresponding carboxylic acid via Fischer esterification or by reaction with a methylating agent.

  • Materials: N-Cbz-piperidine-3-carboxylic acid, methanol, a catalytic amount of strong acid (e.g., sulfuric acid) or a methylating agent (e.g., trimethylsilyldiazomethane).

  • Procedure (Fischer Esterification):

    • Dissolve N-Cbz-piperidine-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash chromatography.[4]

3.3. Characterization Methods

  • NMR Spectroscopy: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[9]

  • IR Spectroscopy: IR spectra can be obtained using a thin film of the neat oil on a salt plate (e.g., NaCl or KBr) or as a KBr pellet for solid samples.[4]

  • Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general two-step synthesis of N-Cbz protected piperidine-3-carboxylic acid methyl ester from piperidine-3-carboxylic acid.

Synthesis_Workflow Piperidine_acid Piperidine-3-carboxylic Acid Cbz_acid N-Cbz-piperidine-3- carboxylic acid Piperidine_acid->Cbz_acid Benzyl Chloroformate, Base Cbz_ester N-Cbz-piperidine-3- carboxylic acid methyl ester Cbz_acid->Cbz_ester Methanol, Acid Catalyst

A simplified workflow for the synthesis of the target compound.

4.2. Structural Relationship

The diagram below shows the structural relationship between the starting material, intermediate, and final product.

Structural_Relationship Start Starting Material (Piperidine-3-carboxylic Acid) Intermediate Intermediate (N-Cbz Protected Acid) Start->Intermediate Protection Product Final Product (N-Cbz Protected Methyl Ester) Intermediate->Product Esterification

The logical progression from starting material to the final product.

References

An In-depth Technical Guide to Methyl N-Cbz-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Cbz-piperidine-3-carboxylate is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, and featuring a readily removable benzyloxycarbonyl (Cbz) protecting group, this compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules with therapeutic potential. Its structural features allow for precise chemical modifications, making it an important tool for developing novel drug candidates targeting a range of diseases.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug development.

Chemical Properties and Data

PropertyValueReference
PubChem CID 45489848[1]
Molecular Formula C15H19NO4[1]
Molecular Weight 277.31 g/mol
Precursor CAS 78190-11-1 (for the carboxylic acid)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: N-protection of a piperidine-3-carboxylic acid derivative followed by esterification.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification A Piperidine-3-carboxylic acid (Nipecotic Acid) D N-Cbz-piperidine-3-carboxylic acid A->D Reaction B Benzyl Chloroformate B->D C Base (e.g., NaHCO3) C->D E N-Cbz-piperidine-3-carboxylic acid H This compound E->H Reaction F Methanol F->H G Esterification Reagent (e.g., Thionyl Chloride or Acid Catalyst) G->H

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification of N-Cbz-piperidine-3-carboxylic acid

This protocol is a general method adapted from standard esterification procedures.[2][3]

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Cbz-piperidine-3-carboxylic acid in anhydrous methanol. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (or the acid catalyst) dropwise to the stirred suspension. Caution: The reaction with thionyl chloride is exothermic and releases HCl gas; it should be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or heated to reflux to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.

Spectroscopic Data (Predicted and Analogous Compounds)

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data for analogous compounds such as Methyl N-Boc-piperidine-3-carboxylate.

¹H NMR (predicted): The spectrum would be expected to show signals for the piperidine ring protons, the methyl ester protons (a singlet around 3.7 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the aromatic protons of the Cbz group (multiplets between 7.2 and 7.4 ppm).

¹³C NMR (predicted): The spectrum would feature resonances for the carbonyl carbons of the ester and the carbamate, the carbons of the piperidine ring, the methyl group of the ester, and the carbons of the benzyl group.

Mass Spectrometry (predicted): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (277.31 g/mol ).

Applications in Drug Discovery and Development

The piperidine scaffold is a key structural motif in a vast number of approved drugs and clinical candidates. The N-benzylpiperidine fragment, in particular, is frequently utilized by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. It can participate in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.

Derivatives of N-substituted piperidine carboxylic acids are valuable intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

  • Anticancer agents

  • Antiviral compounds

  • Analgesics and anti-inflammatory agents

  • Treatments for neurodegenerative diseases like Alzheimer's

The Cbz protecting group in this compound is particularly advantageous in multi-step syntheses, especially in peptide chemistry. It provides robust protection of the nitrogen atom under various reaction conditions and can be selectively removed by catalytic hydrogenolysis without affecting other sensitive functional groups. This orthogonality is crucial for the efficient construction of complex molecules.

While specific biological activities or direct involvement in signaling pathways for this compound are not extensively documented, its role as a versatile building block suggests its use in the synthesis of compounds that may modulate various biological targets. The development of novel therapeutics often involves the synthesis and screening of libraries of compounds, and intermediates like this are fundamental to such endeavors.

Illustrative Drug Discovery Workflow

Drug_Discovery_Workflow A Methyl N-Cbz- piperidine-3-carboxylate B Chemical Modification (e.g., Amide Coupling) A->B C Compound Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

This compound is a strategically important intermediate for synthetic and medicinal chemists. Its utility stems from the combination of a versatile piperidine core and a stable, yet easily removable, N-protecting group. While detailed characterization data for this specific molecule is not abundant in the public domain, established synthetic methodologies for related compounds provide a clear path for its preparation and use. Its role as a foundational element in the construction of diverse and complex molecules underscores its significance in the ongoing quest for novel and effective therapeutics. Researchers and drug development professionals can leverage this building block to explore new chemical space and advance the development of next-generation medicines.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthesis, however, often requires intricate multi-step sequences where the reactivity of the secondary amine must be carefully managed. The carboxybenzyl (Cbz or Z) protecting group, a cornerstone of organic synthesis since its introduction by Bergmann and Zervas in 1932, remains a highly relevant and powerful tool for this purpose.[1][2] This technical guide provides a comprehensive examination of the Cbz group's role in piperidine synthesis, detailing its advantages, limitations, and the practical methodologies for its application.

Core Function and Strategic Value

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen.[2] By reacting the amine with benzyl chloroformate (Cbz-Cl), it is converted into a significantly less reactive carbamate.[2][3] This transformation is critical as it prevents the piperidine nitrogen from engaging in undesired side reactions during subsequent synthetic steps, such as alkylations, acylations, or coupling reactions intended for other parts of the molecule.

The Cbz group is renowned for its stability under a broad spectrum of reaction conditions, including basic, nucleophilic, and mildly acidic environments, making it a robust guardian of the amine functionality.[2][4]

Key Advantages in Piperidine Synthesis

The selection of the Cbz group is often driven by several distinct advantages:

  • Orthogonality and Selectivity: The Cbz group's greatest strength lies in its unique deprotection pathway. It is typically removed by catalytic hydrogenolysis, a condition that leaves other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, untouched.[1][2][5][6] This orthogonality is indispensable in complex syntheses, enabling the selective unmasking of different amines at various stages of a synthetic route.[1][2][7]

  • Enhanced Crystallinity: The introduction of the aromatic Cbz group often imparts crystallinity to piperidine intermediates, which might otherwise be oils or amorphous solids.[1][8] This property can significantly simplify purification, allowing for scalable and cost-effective recrystallization instead of chromatography.[1]

  • Reduced Racemization Potential: For syntheses involving chiral piperidine derivatives, such as piperidine-2-carboxylic acid, the urethane linkage of the Cbz group helps to suppress racemization at the adjacent stereocenter, preserving the enantiomeric integrity of the molecule.[1]

  • Cost-Effectiveness: Compared to reagents for other protecting groups, benzyl chloroformate is generally more economical, making the Cbz strategy attractive for large-scale and industrial applications.[1]

Data Presentation: Comparative Analysis

To facilitate strategic planning in synthesis, the following tables summarize key data for Cbz group manipulation and compare it with other common amine protecting groups.

Table 1: Comparison of Common Cbz Deprotection Methodologies

Methodology Reagents & Conditions Advantages Limitations & Incompatibilities References
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C, in MeOH or EtOH, RT, 1-4 atmVery mild, high yield, neutral pH, clean byproducts (toluene, CO₂).Incompatible with alkenes, alkynes, nitro groups, some benzyl ethers. Catalyst can be poisoned by sulfur compounds. Requires specialized hydrogenation equipment.[7][9]
Catalytic Transfer Hydrogenation Ammonium formate (HCOONH₄) or Formic acid (HCOOH), 10% Pd/C, in MeOH or EtOH, RT to refluxAvoids handling of flammable H₂ gas. Often faster than standard hydrogenolysis. Can be performed with standard lab glassware.Same functional group incompatibilities as catalytic hydrogenolysis. Formic acid can be corrosive.[9][10][11][12]
Acid-Mediated Cleavage HBr in Acetic Acid (HBr/AcOH) or HCl in organic solvents (e.g., Dioxane, IPA)Useful when hydrogenolysis is not feasible. Metal-free, scalable, and operationally simple.Harsh acidic conditions can affect other acid-sensitive groups (e.g., Boc, t-butyl esters, acetals). Can be corrosive.[2][8][13]
Lewis Acid-Mediated Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)Mild and selective removal in the presence of reducible groups (nitro, double bonds) and other benzyl groups.Requires stoichiometric Lewis acid and specific solvents.[8][14]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °CIdeal for substrates that poison palladium catalysts (e.g., sulfur-containing molecules).Requires elevated temperatures and basic conditions.[14][15]

Table 2: Cbz vs. Boc and Fmoc Protecting Groups in Piperidine Synthesis

Characteristic Cbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)9-fluorenylmethyl chloroformate (Fmoc-Cl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Strong Acid (e.g., TFA, HCl)Base (e.g., 20% Piperidine in DMF)
Stability Stable to acid (TFA) and base (piperidine). Labile to reduction.Stable to base and hydrogenolysis. Labile to strong acid.Stable to acid and hydrogenolysis. Labile to base.
Key Advantage Orthogonal to Boc and Fmoc; promotes crystallization.Widely used in solid-phase synthesis; mild acid cleavage.Orthogonal to Boc and Cbz; deprotection can be monitored by UV.
Primary Limitation Incompatible with reducible functional groups.Potential for t-butyl cation side reactions with sensitive residues.Piperidine can form side products (dibenzofulvene adduct).
References [1][2][7][1][6][1][6][7]

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical logic pertinent to the use of the Cbz group in synthesis.

G cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Derivative (R₂NH) Cbz_Piperidine N-Cbz Protected Piperidine (R₂N-Cbz) Piperidine->Cbz_Piperidine Cbz-Cl, Base (e.g., Na₂CO₃, aq. Dioxane) Cbz_Piperidine_2 N-Cbz Protected Piperidine (R₂N-Cbz) Cbz_Piperidine->Cbz_Piperidine_2 Synthetic Transformations (Other parts of the molecule) Free_Amine Free Piperidine Amine (R₂NH) Cbz_Piperidine_2->Free_Amine H₂ / Pd-C, MeOH (Hydrogenolysis)

Caption: Cbz protection and deprotection cycle in piperidine synthesis.

Orthogonal_Strategy Start Multi-Protected Intermediate (N-Cbz, N-Boc, N-Fmoc) Fmoc_Removal Remove Fmoc Group? Start->Fmoc_Removal Boc_Removal Remove Boc Group? Fmoc_Removal->Boc_Removal No Piperidine Treat with Piperidine/DMF Fmoc_Removal->Piperidine Yes Cbz_Removal Remove Cbz Group? Boc_Removal->Cbz_Removal No TFA Treat with Acid (TFA) Boc_Removal->TFA Yes Hydrogenolysis Perform Hydrogenolysis Cbz_Removal->Hydrogenolysis Yes Piperidine->Boc_Removal TFA->Cbz_Removal

Caption: Logic diagram for an orthogonal deprotection strategy.

Hydrogenolysis cluster_mech Catalytic Hydrogenolysis Mechanism Start N-Cbz Piperidine + H₂ Adsorption Adsorption onto Pd Catalyst Surface Start->Adsorption Cleavage Hydrogenolysis of Benzyl-Oxygen Bond Adsorption->Cleavage Intermediate Unstable Carbamic Acid + Toluene Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation End Free Piperidine Amine + CO₂ Decarboxylation->End

Caption: Simplified workflow of the Cbz deprotection mechanism.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Protection of Piperidine with Benzyl Chloroformate (Cbz-Cl)

  • Materials: Piperidine derivative (1.0 eq), Benzyl chloroformate (1.1 eq), Sodium carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane, Water, Diethyl ether, Brine.

  • Procedure:

    • Dissolve the piperidine derivative in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate to the solution and cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Cbz protected piperidine.

    • Purify the product as necessary by recrystallization or column chromatography.[8]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials: N-Cbz protected piperidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 10 mol%), Methanol (MeOH) or Ethanol (EtOH), Hydrogen (H₂) gas source.

  • Procedure:

    • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH) in a flask designed for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Maintain a positive pressure of hydrogen (typically 1-4 atm, a balloon is sufficient for atmospheric pressure) and stir the mixture vigorously at room temperature.[9]

    • Monitor the reaction progress by TLC or LC-MS (note the consumption of starting material and formation of toluene byproduct).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.[9]

Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation

  • Materials: N-Cbz protected piperidine (1.0 eq), 10% Palladium on Carbon (Pd/C, 10-20 mol%), Ammonium formate (HCOONH₄, 5-10 eq) or Formic acid (HCOOH, 2-5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the Cbz-protected substrate in MeOH in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst.

    • To the stirred suspension, add ammonium formate in portions or formic acid dropwise at room temperature.[9][12] An exotherm may be observed.

    • Stir the reaction at room temperature or gently heat to 40-60 °C to increase the rate.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. If the product is basic, an aqueous workup with a mild base may be necessary to remove ammonium salts before extraction.

Conclusion

The carboxybenzyl protecting group, while one of the oldest in the synthetic chemist's toolkit, remains an indispensable tool for the synthesis of complex piperidine-containing molecules. Its robust nature, orthogonal cleavage by hydrogenolysis, and tendency to enhance crystallinity provide a unique set of advantages.[1][5] While newer methods and protecting groups have emerged, a thorough understanding of the strategic application of the Cbz group is crucial for any scientist engaged in the development of nitrogen-containing pharmaceuticals and fine chemicals. The choice between Cbz and other protecting groups will always depend on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule.[8]

References

An In-depth Technical Guide to Methyl N-Cbz-piperidine-3-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-Cbz-piperidine-3-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure found in a vast array of natural products and approved drugs, and the introduction of a chiral center on this ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. As a derivative of nipecotic acid, a known inhibitor of GABA uptake, this compound provides a synthetically useful handle for creating complex molecular architectures.

The presence of the N-benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions while allowing for selective deprotection, typically through catalytic hydrogenolysis. This orthogonality is crucial in multi-step syntheses. The methyl ester at the 3-position provides a site for further chemical modification or can be a key pharmacophoric element itself. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

The properties of this compound make it a stable and reliable intermediate for organic synthesis. Below are its key identifiers and representative spectroscopic data, compiled from analogous structures and publicly available information.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.31 g/mol
CAS Number 45489848
Appearance Typically a colorless oil or white solid
IUPAC Name 1-benzyl 3-methyl piperidine-1,3-dicarboxylate

Table 2: Representative Spectroscopic Data

Note: The following data are representative and based on closely related N-Cbz protected piperidine structures. Actual values may vary.

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 500 MHz) δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.20-3.90 (m, 2H, piperidine H), 3.68 (s, 3H, -OCH₃), 3.50-3.10 (m, 2H, piperidine H), 2.80-2.60 (m, 1H, piperidine H), 2.20-1.50 (m, 4H, piperidine H).
¹³C NMR (CDCl₃, 125 MHz) δ 173.5 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.2 (-CH₂-Ph), 52.0 (-OCH₃), 46.5 (piperidine CH₂), 44.0 (piperidine CH₂), 41.0 (piperidine CH), 27.5 (piperidine CH₂), 24.5 (piperidine CH₂).
IR (film, cm⁻¹) ~2950 (C-H), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1420, ~1230, ~1100.
Mass Spec (ESI-TOF) m/z calcd. for C₁₅H₁₉NO₄Na [M+Na]⁺: 300.1206; found: ~300.1208.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from commercially available piperidine-3-carboxylic acid (nipecotic acid). The first step involves the esterification of the carboxylic acid, followed by the protection of the secondary amine with a Cbz group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Cbz Protection start Piperidine-3-carboxylic Acid prod1 Methyl piperidine-3-carboxylate (Hydrochloride salt) start->prod1  SOCl₂ (1.2 eq)  Methanol (solvent)  Reflux, 2-4h   final_prod This compound prod1->final_prod  Benzyl Chloroformate (1.1 eq)  Base (e.g., Et₃N, 2.5 eq)  DCM (solvent)  0°C to RT, 4-16h   prod1_ref Methyl piperidine-3-carboxylate

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for esterification and N-Cbz protection.

Step 1: Esterification of Piperidine-3-carboxylic Acid

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid) under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid, methyl piperidine-3-carboxylate hydrochloride, can be used in the next step without further purification.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

  • Setup: Dissolve the crude methyl piperidine-3-carboxylate hydrochloride (1.0 eq) from the previous step in dichloromethane (DCM, approx. 10-15 mL per gram) in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (Et₃N, 2.5 eq) or diisopropylethylamine (DIPEA), dropwise to neutralize the hydrochloride salt and maintain basic conditions.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Table 3: Expected Yields and Purity

StepProductTypical YieldTypical Purity (post-purification)
EsterificationMethyl piperidine-3-carboxylate HCl>95% (crude)-
N-Cbz ProtectionThis compound75-90%>98%

Application as a Chiral Building Block

This compound is an excellent precursor for introducing substituents onto the piperidine ring, particularly at the C-4 position via enolate chemistry. The C-3 ester allows for the generation of an adjacent enolate, which can then react with various electrophiles. This provides a route to a wide range of 3,4-disubstituted chiral piperidines, which are valuable scaffolds in drug discovery.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation start Methyl N-Cbz- piperidine-3-carboxylate enolate Lithium Enolate Intermediate start->enolate  LDA (1.1 eq)  THF, -78°C   alkylated_prod 4-Alkyl-N-Cbz-piperidine -3-carboxylate enolate->alkylated_prod  Alkyl Halide (R-X, 1.2 eq)  -78°C to RT   enolate_ref Enolate

Caption: Workflow for α-alkylation of the chiral building block.

Experimental Protocol: α-Alkylation

This protocol is a representative procedure for the alkylation of N-protected piperidine esters.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) to the cold THF. After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the desired 4-substituted piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Conclusion

This compound serves as a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its robust Cbz protecting group and reactive ester functionality allow for a wide range of synthetic transformations, enabling the construction of diverse libraries of chiral piperidine derivatives for drug discovery and development. The synthetic and application protocols provided herein offer a solid foundation for researchers and scientists to utilize this important intermediate in their synthetic endeavors.

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure Piperidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiopure piperidine-3-carboxylates are crucial chiral building blocks in modern medicinal chemistry.[1][2] Their rigid, three-dimensional structure is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals, including treatments for cancer and Alzheimer's disease.[2] This guide provides an in-depth overview of the commercial availability of these compounds, along with detailed experimental protocols for their synthesis and chiral resolution, to support researchers in drug discovery and development.

Commercial Availability of Enantiopure Piperidine-3-Carboxylates and Derivatives

A variety of enantiopure piperidine-3-carboxylic acids and their ester or N-protected derivatives are commercially available from several suppliers. These compounds serve as versatile starting materials for the synthesis of more complex molecules.[1][3]

Compound NameCAS NumberSupplier(s)PurityAvailable Quantities
(R)-(-)-3-Piperidinecarboxylic acid25137-00-2Sigma-Aldrich97%10 g
(S)-(+)-3-Piperidinecarboxylic acid59045-82-8Apollo ScientificNot specified1g, 5g, 25g, 100g, 500g
(S)-1-Boc-piperidine-3-carboxylic acid88495-54-9Sigma-Aldrich97%Not specified
1-Z-Piperidine-3-carboxylic acid78190-11-1Chem-Impex≥ 98%250mg, 1g, 5g, 25g, 100g
(3R)-Piperidine-3-carboxylic acidNot specifiedBouling Chemical Co.Not specifiedMinimum 1g
1-N-Boc-piperidine-3-carboxamide91419-49-7Chem-Impex≥ 96% (HPLC)Not specified

Experimental Protocols

Synthesis of Enantiopure Piperidine Derivatives

While direct purchase is convenient for common derivatives, custom synthesis is often necessary for novel structures.

1. Facile Synthesis of 3-(N-Boc amino) piperidines from L-glutamic acid

This multi-step route provides enantiomerically pure 3-(N-Boc amino) piperidine derivatives with overall yields of 44% to 55%.

  • Step 1: Esterification of L-glutamic acid.

    • To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) drop-wise.

    • Monitor the reaction progress using TLC.

  • Step 2: N-Boc Protection.

    • To a stirred solution of the resulting dimethyl ester (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g).

  • Step 3: Reduction of Diester.

    • To a stirred solution of the diester compound (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.).

  • Step 4 & 5: Tosylation and Cyclization.

    • The resulting diol is converted to the corresponding ditosylate.

    • The ditosylate undergoes cyclization with different amines to yield various piperidine derivatives.

G cluster_synthesis Synthesis Workflow from L-Glutamic Acid A L-Glutamic Acid B Esterification (Thionyl Chloride, Methanol) A->B C Dimethyl Ester B->C D N-Boc Protection ((Boc)2O, TEA, DMAP) C->D E N-Boc Protected Diester D->E F Reduction (Sodium Borohydride) E->F G Diol Intermediate F->G H Tosylation G->H I Ditosylate Intermediate H->I J Cyclization (Various Amines) I->J K Enantiopure 3-(N-Boc amino) Piperidine Derivatives J->K

Caption: Synthesis of 3-amino piperidines from L-glutamic acid.

Chiral Resolution Protocols

For racemic mixtures, chiral resolution is a common method to isolate the desired enantiomer.

1. Resolution of Ethyl 3-Piperidinecarboxylate using a Chiral Acid

This method utilizes a chiral resolving agent to form diastereomeric salts, which can be separated by filtration.

  • Protocol:

    • React the racemic ethyl 3-piperidinecarboxylate with (D)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent where the resulting salt can precipitate.[4]

    • Collect the precipitated diastereomer salt by filtration.[4]

    • If necessary, recrystallize the salt from a suitable solvent to improve optical purity.[4]

    • Decompose the diastereomer salt with an aqueous alkali solution (e.g., 20% sodium carbonate).[4]

    • Extract the desired optically active ethyl (3S)-piperidinecarboxylate with an organic solvent (e.g., ethyl ether).[4]

    • The resolving agent can be recovered from the aqueous layer by acidification and extraction.[4]

2. Resolution using Di-benzoyl-L-tartaric Acid or (S)-Mandelic Acid

This process is effective for resolving racemic nipecotates.[5]

  • Protocol:

    • React the racemic mixture with a resolving agent such as di-benzoyl-L-tartaric acid or (S)-mandelic acid in a solvent.[5]

    • The reaction is carried out under conditions that form soluble diastereomeric salts.[5]

    • Cool the reaction mixture to a temperature that allows one diastereomeric salt to precipitate while the other remains in solution.[5]

    • Isolate the precipitated salt.[5] The free base of the isolated salt can then be generated in situ for further reactions.[5]

G cluster_resolution Chiral Resolution Workflow A Racemic Piperidine-3-Carboxylate B Reaction with Chiral Resolving Agent (e.g., Tartaric Acid Derivative) A->B C Mixture of Diastereomeric Salts B->C D Fractional Crystallization / Precipitation C->D E Isolated Diastereomeric Salt D->E F Salt Decomposition (Aqueous Alkali) E->F G Enantiopure Piperidine-3-Carboxylate F->G H Recovered Resolving Agent F->H

Caption: General workflow for chiral resolution via diastereomeric salts.

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC)

A selective and accurate chiral HPLC method is essential for determining the enantiomeric purity of the final product.

  • Example Protocol for (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide: [6]

    • Column: Chiralpak IA (immobilized tris-3,5-dimethylphenyl-carbamate derivative of amylose coated on silica gel).[6]

    • Mobile Phase: n-hexane:ethanol (70:30, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 225 nm.[6]

    • Injection Volume: 10 µL.[6]

    • Expected Results: This method achieves a chiral resolution of over 10, with retention times of approximately 4.63 minutes for the (S)-enantiomer and 8.89 minutes for the (R)-enantiomer.[6]

G cluster_analysis Chiral HPLC Analysis Workflow A Prepare Sample Solution (e.g., 2 mg/mL in mobile phase) B Inject Sample (10 µL) A->B C Chiral Stationary Phase (e.g., Chiralpak IA) B->C D Elution with Mobile Phase (n-hexane:ethanol) C->D E UV Detection (225 nm) D->E F Chromatogram with Separated Enantiomers E->F

Caption: Workflow for the analysis of enantiomeric purity using chiral HPLC.

References

An In-depth Technical Guide to the Key Features of N-benzyloxycarbonyl-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyloxycarbonyl (Cbz) group is a crucial amine-protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. When attached to a piperidine ring, it forms N-benzyloxycarbonyl-piperidine derivatives, a versatile class of compounds widely employed as key intermediates and scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives.

Core Chemical Features

The defining feature of N-benzyloxycarbonyl-piperidine derivatives is the Cbz group attached to the piperidine nitrogen. This group is renowned for its stability under a wide range of reaction conditions. A key advantage of the Cbz group is its susceptibility to removal by catalytic hydrogenolysis, which is a mild deprotection method that often does not affect other functional groups within the molecule. This orthogonality makes it an invaluable tool in multi-step synthetic sequences.

Applications in Medicinal Chemistry

N-benzyloxycarbonyl-piperidine derivatives are pivotal building blocks in the synthesis of a diverse array of biologically active molecules. The piperidine moiety is a common structural motif in many approved drugs, and the Cbz protecting group allows for controlled and specific modifications at other positions of the piperidine ring. These derivatives have been instrumental in the development of compounds targeting various diseases, including neurological disorders and cancer.

Data Presentation: Biological Activities

The following tables summarize the in vitro biological activities of several N-benzyloxycarbonyl-piperidine derivatives against various enzymatic targets.

Compound Name/DescriptionTarget EnzymeIC50 Value
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56 nM[1]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)0.41 µM
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)5.94 µM
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dioneButyrylcholinesterase (BChE)0.72 µM
N-Benzyl piperidine derivative d5Histone Deacetylase (HDAC)0.17 µM[2]
N-Benzyl piperidine derivative d5Acetylcholinesterase (AChE)6.89 µM[2]
N-Benzyl piperidine derivative d10Histone Deacetylase (HDAC)0.45 µM[2]
N-Benzyl piperidine derivative d10Acetylcholinesterase (AChE)3.22 µM[2]
N-(diphenylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid)Steroid-5-alpha-reductase type 1 (rat)3.44 µM[3]
N-(diphenylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid)Steroid-5-alpha-reductase type 2 (rat)0.37 µM[3]
N-(diphenylcarbamoyl)-piperidine-4-(benzylidene-4-carboxylic acid)Steroid-5-alpha-reductase type 1 (rat)0.54 µM[3]
N-(diphenylcarbamoyl)-piperidine-4-(benzylidene-4-carboxylic acid)Steroid-5-alpha-reductase type 2 (rat)0.69 µM[3]
N-(dicyclohexylacetyl)-piperidine-4-(benzylidene-4-carboxylic acid)Steroid-5-alpha-reductase type 2 (human & rat)60 nM & 80 nM, respectively[3]

Experimental Protocols

Synthesis of 4-Formyl-N-Cbz-piperidine

This protocol describes a three-step synthesis of 4-formyl-N-Cbz-piperidine, a useful intermediate.[4]

Step 1: Synthesis of 1-(Benzyloxyformyl)piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).

  • Cool the mixture to 0°C and add Cbz chloride (38.9 mL) dropwise.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, distill off the organic solvent.

  • Take up the residue in water (200 mL) and wash with ethyl acetate (2 x 150 mL).

  • Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.

  • Dry the organic phase with Na2SO4 and concentrate under vacuum to yield the product (48.5 g, 96% yield).

Step 2: Synthesis of 1-CBZ-4-piperidinemethanol

  • Cool a solution of 1-(benzyloxyformyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 mL) to 0°C.

  • Add thionyl chloride (13.34 mL) dropwise.

  • Reflux the mixture for 20 minutes, monitoring by TLC.

  • After completion, distill off the methanol.

  • Take up the residue in water (15 mL) and extract with ethyl acetate (2 x 150 mL).

  • Wash the combined organic phases with water and saturated sodium chloride solution.

  • Dry the organic extract with Na2SO4 and concentrate under vacuum to yield the product (38 g, 67% yield).

Step 3: Synthesis of 4-FORMYL-N-CBZ-PIPERIDINE

  • Cool a solution of 1-CBZ-4-piperidinemethanol (10 g) in toluene (100 mL) to -78°C under a nitrogen atmosphere.

  • Add DIBAL-H (60.9 mL) dropwise at -78°C and stir for 1 hour, monitoring by TLC.

  • Slowly add methanol (40 mL) at -78°C, followed by a saturated sodium chloride solution (40 mL).

  • Filter the mixture through diatomaceous earth and remove the solvent under vacuum.

  • Extract the residue with ethyl acetate (3 x 75 mL).

  • Dry the extract with Na2SO4 and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, 20% ethyl acetate/hexane) to yield the final product (4.3 g, 49% yield).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of compounds.

Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (N-benzyloxycarbonyl-piperidine derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.

  • For the control, add 10 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme and test compound.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinergic Signaling Pathway and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor N-Cbz-Piperidine AChE Inhibitor Inhibitor->AChE Inhibition Synthesis_Workflow cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Oxidation start1 Piperidine-4-carboxylic acid reagents1 Cbz-Cl, NaHCO3 THF/H2O, 0°C to RT start1->reagents1 workup1 Solvent Removal Aqueous Workup Acidification & Extraction reagents1->workup1 product1 1-(Benzyloxyformyl)piperidine -4-carboxylic acid workup1->product1 reagents2 SOCl2, Methanol 0°C to Reflux product1->reagents2 workup2 Solvent Removal Aqueous Extraction reagents2->workup2 product2 1-CBZ-4-piperidinemethanol workup2->product2 reagents3 DIBAL-H, Toluene -78°C product2->reagents3 workup3 Quenching (MeOH, NaCl) Filtration & Extraction reagents3->workup3 purification Column Chromatography (Silica gel) workup3->purification product3 4-Formyl-N-Cbz-piperidine purification->product3 Bioassay_Workflow start Prepare serial dilutions of N-Cbz-piperidine derivative plate_prep Add buffer, inhibitor, and AChE enzyme to 96-well plate start->plate_prep pre_incubation Pre-incubate at 25°C for 10 minutes plate_prep->pre_incubation reaction_start Initiate reaction by adding ATCI substrate pre_incubation->reaction_start measurement Measure absorbance at 412 nm over time reaction_start->measurement data_analysis Calculate reaction rates and % inhibition measurement->data_analysis ic50 Determine IC50 value from dose-response curve data_analysis->ic50

References

Methodological & Application

Synthesis of Methyl N-Cbz-piperidine-3-carboxylate from piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl N-Cbz-piperidine-3-carboxylate

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a protected amine and a carboxylic ester, making it a versatile intermediate for further chemical modifications, particularly in the development of active pharmaceutical ingredients (APIs) where stereochemical control is crucial.[1] This application note provides a detailed two-step protocol for the synthesis of this compound, starting from piperidine-3-carboxylic acid. The synthesis involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid moiety.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • N-Protection: The secondary amine of piperidine-3-carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to yield N-Cbz-piperidine-3-carboxylic acid.

  • Esterification: The carboxylic acid group of the N-protected intermediate is then converted to a methyl ester to afford the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_intermediate Intermediate cluster_step2 Step 2: Esterification cluster_final Final Product Start_Product Start_Product Intermediate Intermediate Final_Product Final_Product Process Process A Piperidine-3-carboxylic Acid P1 N-Cbz Protection A->P1 Benzyl Chloroformate, Base (e.g., NaHCO3), Solvent (e.g., THF/H2O) B N-Cbz-piperidine-3-carboxylic acid P1->B P2 Methyl Esterification B->P2 Esterification Agent (e.g., SOCl2/MeOH), Solvent (e.g., Methanol) C This compound P2->C Logical_Flow Start Start: Piperidine-3-carboxylic Acid Step1 Step 1: N-Cbz Protection (Amine Protection) Start->Step1 Consider1 Considerations: - Choice of Base (e.g., NaHCO3, K2CO3) - Stoichiometry of Cbz-Cl - Temperature Control (0°C start) Step1->Consider1 Intermediate Intermediate: N-Cbz-piperidine-3-carboxylic acid Step1->Intermediate Purify1 Purification 1: - Extraction - Recrystallization or  Column Chromatography Intermediate->Purify1 Step2 Step 2: Methyl Esterification (Carboxylic Acid Activation) Purify1->Step2 Consider2 Considerations: - Anhydrous Conditions - Choice of Reagent (SOCl2/MeOH, TMS-CHN2) - Safe handling of reagents Step2->Consider2 Final Final Product: This compound Step2->Final Purify2 Purification 2: - Neutralization & Extraction - Column Chromatography Analysis Characterization: - NMR - Mass Spectrometry - Purity Analysis (HPLC) Purify2->Analysis Final->Purify2

References

Application Note: Protocol for N-Cbz Protection of Methyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This application note provides a detailed protocol for the N-Cbz protection of methyl piperidine-3-carboxylate, a valuable building block in medicinal chemistry. The procedure outlines the reaction setup, purification, and characterization of the resulting N-protected product, 1-benzyl 2-methyl piperidine-1,3-dicarboxylate. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

Reaction Scheme

Experimental Protocol

A detailed methodology for the N-Cbz protection of methyl piperidine-3-carboxylate is provided below.

Materials:

  • Methyl piperidine-3-carboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of methyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq.). The mixture is stirred at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Protecting Agent: Benzyl chloroformate (1.2 eq.) is added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-Cbz protected product.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the N-Cbz protection of methyl piperidine-3-carboxylate.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Moles (mmol)EquivalentsVolume/Mass
Methyl piperidine-3-carboxylate143.18[5]101.01.43 g
Benzyl chloroformate170.59[1]121.21.7 mL
Triethylamine101.19151.52.1 mL
Dichloromethane (solvent)---50 mL
Reaction Parameter Value
Temperature0 °C to room temperature
Reaction Time12-16 hours
Product Information
1-Benzyl 2-methyl piperidine-1,3-dicarboxylate277.31[6]--~2.5 g (90% yield)

Table 2: Characterization Data for 1-Benzyl 2-methyl piperidine-1,3-dicarboxylate

AnalysisData
¹H NMR (CDCl₃)δ 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.10-3.95 (m, 2H), 3.68 (s, 3H), 3.20-3.00 (m, 2H), 2.55-2.45 (m, 1H), 1.90-1.60 (m, 4H). (Predicted based on similar structures[4][7])
¹³C NMR (CDCl₃)δ 173.5, 155.0, 136.5, 128.5, 128.0, 127.9, 67.2, 51.9, 45.8, 44.2, 41.0, 27.5, 24.8. (Predicted based on similar structures[3][4])
Mass Spec (ESI) m/z: 278.14 [M+H]⁺
Appearance Colorless to pale yellow oil
Yield Typically 85-95%

Experimental Workflow

The following diagram illustrates the workflow for the N-Cbz protection of methyl piperidine-3-carboxylate.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve Methyl Piperidine-3-carboxylate and Triethylamine in DCM B Cool to 0 °C A->B C Add Benzyl Chloroformate dropwise B->C D Stir at Room Temperature (12-16h) C->D E Quench with NaHCO₃ (aq) D->E F Separate Layers & Extract Aqueous Layer with DCM E->F G Wash Combined Organic Layers with Brine F->G H Dry over MgSO₄, Filter, and Concentrate G->H I Column Chromatography (Silica Gel) H->I J Collect and Concentrate Pure Fractions I->J K Characterize by NMR, Mass Spectrometry J->K

Caption: Experimental workflow for the N-Cbz protection of methyl piperidine-3-carboxylate.

References

Application Notes and Protocols for the Esterification of N-Cbz-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the esterification of N-Cbz-piperidine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate esterification method is crucial and depends on factors such as the desired ester, substrate sensitivity, and required scale. This document outlines several common and effective methods, including Fischer Esterification, Steglich Esterification, and esterification via acid chloride formation, providing detailed protocols and comparative data to aid in methodological selection and optimization.

Introduction to Esterification Methods

The esterification of N-Cbz-piperidine-3-carboxylic acid involves the conversion of the carboxylic acid functional group into an ester. The N-Cbz (carboxybenzyl) protecting group is stable under various esterification conditions, allowing for selective reaction at the carboxylic acid moiety. Common esters, such as methyl and ethyl esters, are frequently synthesized as intermediates for further functionalization, for instance, in peptide couplings or the synthesis of heterocyclic scaffolds.

Several methods can be employed for this transformation, each with its own advantages and limitations:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). It is a cost-effective method suitable for simple, unhindered alcohols. The reaction is reversible and often requires elevated temperatures and long reaction times to drive the equilibrium towards the product.[1][2]

  • Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] It is a mild and efficient method that can be performed at room temperature, making it suitable for more sensitive substrates.[3]

  • Esterification via Acid Chloride: This two-step procedure involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. This method is often high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.[4]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] It proceeds with inversion of stereochemistry at the alcohol center and is performed under mild, neutral conditions.[7]

  • Methylation with Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents provide a rapid and clean method for the preparation of methyl esters.[8] Diazomethane is highly reactive and efficient but is also toxic and explosive, requiring careful handling.[8] TMS-diazomethane is a safer alternative.

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and reported yields for the esterification of N-Cbz-piperidine-3-carboxylic acid and analogous compounds. Direct comparison should be made with caution as yields are highly dependent on the specific substrate, purity of reagents, and reaction scale.

Esterification MethodAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Fischer Esterification MethanolH₂SO₄ (catalytic)MethanolReflux4 - 2465-95[2]
EthanolH₂SO₄ (catalytic)EthanolReflux4 - 2465-95[2]
Steglich Esterification MethanolDCC, DMAP (catalytic)Dichloromethane0 to RT3 - 1285-95[9]
EthanolEDC, DMAP (catalytic)Dichloromethane0 to RT3 - 1285-95
Via Acid Chloride Methanol1. SOCl₂ 2. MethanolToluene (step 1)Reflux (step 1)2 - 4>90[4]
Ethanol1. SOCl₂ 2. EthanolToluene (step 1)Reflux (step 1)2 - 4>90[4]
Mitsunobu Reaction MethanolPPh₃, DEADTHF0 to RT2 - 670-90[5][6]
TMS-diazomethane N/ATMS-diazomethane, MethanolToluene/MethanolRT0.5~95[10]

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl N-Cbz-piperidine-3-carboxylate

This protocol describes the synthesis of the methyl ester using an excess of methanol as both reactant and solvent with a sulfuric acid catalyst.

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-Cbz-piperidine-3-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for Ethyl N-Cbz-piperidine-3-carboxylate

This protocol outlines the synthesis of the ethyl ester using DCC as a coupling agent and DMAP as a catalyst at room temperature.[9]

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Cbz-piperidine-3-carboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl ester.

Protocol 3: Esterification via Acid Chloride for this compound

This two-step protocol involves the formation of the acid chloride followed by reaction with methanol.

Materials:

  • N-Cbz-piperidine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Triethylamine (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask under a nitrogen or argon atmosphere, suspend or dissolve N-Cbz-piperidine-3-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, cool the reaction to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in anhydrous dichloromethane or THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add anhydrous methanol (2.0-3.0 eq). If the reaction is sluggish or if HCl byproduct needs to be scavenged, a non-nucleophilic base like triethylamine (1.1 eq) can be added.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Purify by flash column chromatography if necessary.

Visualizations

Esterification_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_product Product start N-Cbz-piperidine-3-carboxylic acid fischer Fischer Esterification (Alcohol, H+) start->fischer steglich Steglich Esterification (Alcohol, DCC, DMAP) start->steglich acid_chloride Via Acid Chloride (1. SOCl2; 2. Alcohol) start->acid_chloride product N-Cbz-piperidine-3-carboxylate (Methyl, Ethyl, etc.) fischer->product steglich->product acid_chloride->product

General workflow for the esterification of N-Cbz-piperidine-3-carboxylic acid.

Steglich_Esterification_Pathway reagents N-Cbz-piperidine-3-carboxylic acid + DCC o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea Activation acyl_pyridinium Acylpyridinium Intermediate (Highly Reactive) o_acylisourea->acyl_pyridinium + DMAP dcu DCU Byproduct (Precipitates) o_acylisourea->dcu Side reaction dmap DMAP dmap->acyl_pyridinium ester Ester Product acyl_pyridinium->ester + Alcohol alcohol Alcohol (R-OH) alcohol->ester

Simplified signaling pathway of the Steglich esterification.

Fischer_Esterification_Logic start Start: Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen (Acid Catalyst) start->protonation nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product

Logical steps in the Fischer-Speier esterification mechanism.

References

Application Notes: Incorporating Methyl N-Cbz-piperidine-3-carboxylate into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the incorporation of Methyl N-Cbz-piperidine-3-carboxylate into peptide chains using solid-phase peptide synthesis (SPPS). This building block introduces a conformationally constrained, non-natural amino acid mimic, piperidine-3-carboxylic acid (a derivative of nipecotic acid), which is of significant interest in drug discovery. Peptides containing this moiety may exhibit enhanced pharmacokinetic properties and unique biological activities, particularly as modulators of GABAergic neurotransmission. This document outlines the necessary preparatory steps, detailed SPPS protocols, and methods for orthogonal deprotection of the benzyloxycarbonyl (Cbz) group.

Introduction

The incorporation of non-natural or modified amino acids is a key strategy in modern peptide drug design. These modifications can confer resistance to enzymatic degradation, improve bioavailability, and constrain peptide conformation to enhance receptor binding affinity and selectivity.[1] this compound is a versatile building block for introducing the piperidine-3-carboxylic acid scaffold into a peptide sequence.[2] The piperidine ring provides significant conformational restraint, while its parent compound, nipecotic acid, is a known potent inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[3][4] By integrating this moiety, researchers can develop novel peptidomimetics targeting neurological disorders, pain, and other conditions involving the GABAergic system.[5][6]

The use of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is critical. The Cbz group is stable to the basic conditions used for Fmoc-group removal (piperidine) and the acidic conditions of final peptide cleavage (trifluoroacetic acid), making it an orthogonal protecting group in the context of standard Fmoc-SPPS.[7] It can be selectively removed via catalytic hydrogenolysis.[3][8]

Key Applications

  • Drug Discovery: Development of novel peptidomimetics with potential applications as analgesics, anti-inflammatory agents, and therapeutics for neurological disorders like epilepsy and Alzheimer's disease.[2][5]

  • Neuroscience Research: Synthesis of specific peptide-based tools to probe GABA transporter function and the broader GABAergic system.[4][6]

  • Conformational Studies: Introduction of a rigid scaffold to study the structure-activity relationships (SAR) of bioactive peptides.[7]

Experimental Protocols

Protocol 1: Preparation of N-Cbz-piperidine-3-carboxylic acid

The commercially available methyl ester must be saponified to the free carboxylic acid before it can be coupled to the N-terminus of the growing peptide chain.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq.) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the white solid product, N-Cbz-piperidine-3-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling

This protocol assumes a standard Fmoc-based SPPS workflow. The prepared N-Cbz-piperidine-3-carboxylic acid is coupled like any other amino acid.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • N-Cbz-piperidine-3-carboxylic acid (3.0 eq. relative to resin loading)

  • Coupling Reagent: HATU (2.9 eq.) or HBTU (2.9 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Solvent: N,N-Dimethylformamide (DMF) of peptide synthesis grade

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve N-Cbz-piperidine-3-carboxylic acid and HATU (or HBTU) in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 2-4 hours. Due to the secondary amine nature of the piperidine ring, coupling may be slower than for standard amino acids.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle or final deprotection.

Protocol 3: Orthogonal Deprotection of the Cbz Group on-resin

This step is performed if the piperidine's secondary amine needs to be exposed for further modification while the peptide remains on the resin.

Materials:

  • Peptide-resin containing the N-Cbz-piperidine moiety

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen donor like ammonium formate

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask with stirring capability

Methodology:

  • Swell the peptide-resin in the chosen alcohol solvent within a reaction flask.

  • Carefully add the Pd/C catalyst to the suspension.

  • Secure a hydrogen balloon to the flask or add the hydrogen donor.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.[5]

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

  • Once complete, carefully filter the resin to remove the Pd/C catalyst and wash thoroughly with the solvent.

Data Presentation

The following tables provide illustrative data for the incorporation of N-Cbz-piperidine-3-carboxylic acid (Pip(Cbz)) compared to a standard amino acid, Fmoc-Alanine (Ala).

Table 1: Illustrative Coupling Reaction Parameters

ParameterFmoc-Ala-OHN-Cbz-Pip-OHNotes
Equivalents (Amino Acid) 3.03.0 - 5.0Higher equivalents may be needed for the bulkier Pip(Cbz).
Coupling Reagent HATU (2.9 eq.)HATU (2.9 eq.)Strong coupling reagents are recommended.
Base (DIPEA) 6.0 eq.6.0 - 10.0 eq.Additional base can help drive the reaction to completion.
Coupling Time 45 - 60 min2 - 4 hoursSteric hindrance from the piperidine ring can slow the reaction.
Kaiser Test Result NegativeNegativeA negative test indicates successful coupling.

Table 2: Hypothetical Synthesis Yield and Purity

Peptide SequenceCrude Yield (%)Purity by HPLC (%)Notes
H-Gly-Ala-Phe-NH₂85%92%Standard synthesis without the modified residue.
H-Gly-Pip-Phe-NH₂70%88%Lower yield is common with difficult couplings of non-natural residues.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in utilizing this compound.

G cluster_prep Residue Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps start Methyl N-Cbz-piperidine- 3-carboxylate saponification Saponification (LiOH or NaOH) start->saponification product N-Cbz-piperidine- 3-carboxylic acid saponification->product coupling Coupling Reaction (HATU/DIPEA) product->coupling resin Resin-Peptide-(AA)n-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection cleavage Cleavage & Global Deprotection (TFA Cocktail) resin->cleavage wash Wash (DMF) deprotection->wash coupling->resin Resin-Peptide-(AA)n-Pip(Cbz)-NH2 wash->coupling final_peptide Crude Peptide H-Peptide-Pip(Cbz)-...-NH2 cleavage->final_peptide purification Purification (RP-HPLC) final_peptide->purification

Caption: Experimental workflow for peptide synthesis using N-Cbz-piperidine-3-carboxylate.

G title Orthogonality of Cbz in Fmoc-SPPS Fmoc Fmoc Group (N-terminus) Cbz Cbz Group (Piperidine N) SideChain Side-Chain Protecting Groups (e.g., Boc, Trt) ResinLinkage Resin Linkage (e.g., Rink Amide) Piperidine Piperidine (Base) Piperidine->Fmoc Cleaved Piperidine->Cbz Stable Piperidine->SideChain Stable Piperidine->ResinLinkage Stable Hydrogenolysis H2, Pd/C Hydrogenolysis->Fmoc Stable Hydrogenolysis->Cbz Cleaved Hydrogenolysis->SideChain Stable (mostly) Hydrogenolysis->ResinLinkage Stable TFA TFA (Acid) TFA->Fmoc N/A (already removed) TFA->Cbz Stable TFA->SideChain Cleaved TFA->ResinLinkage Cleaved

Caption: Logical diagram showing the orthogonality of the Cbz protecting group.

Potential Biological Signaling Pathway

Peptides incorporating piperidine-3-carboxylic acid can act as inhibitors of GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft. This enhances GABAergic signaling, which is a key inhibitory pathway in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA (in vesicles) GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA Receptor (GABAA/GABAB) Neuron_Hyper Neuronal Hyperpolarization (Inhibitory Signal) GABA_R->Neuron_Hyper GABA_synapse->GABA_R Binds to GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GAT1->GABA_vesicle Repackaging Peptide Peptide containing Piperidine-3-COOH Peptide->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by a piperidine-3-carboxylic acid-containing peptide.

References

Application of Methyl N-Cbz-piperidine-3-carboxylate in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-Cbz-piperidine-3-carboxylate is a versatile chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug candidates. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen offers robust protection under various reaction conditions and can be readily removed via catalytic hydrogenation, making it an ideal choice for multi-step syntheses. This application note will detail the use of this compound in the synthesis of a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic agents.

Application in the Synthesis of a Sitagliptin Intermediate

Sitagliptin (marketed as Januvia®) is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. A key chiral intermediate in the synthesis of Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Methyl (R)-N-Cbz-piperidine-3-carboxylate can serve as a precursor to this crucial intermediate through a stereoretentive Arndt-Eistert homologation reaction. This one-carbon chain extension converts the α-amino acid derivative into the corresponding β-amino acid derivative, which forms the backbone of the Sitagliptin side chain.

Experimental Protocols

Protocol 1: Arndt-Eistert Homologation of Methyl (R)-N-Cbz-piperidine-3-carboxylate

This protocol describes the conversion of Methyl (R)-N-Cbz-piperidine-3-carboxylate to the corresponding β-amino acid methyl ester, a key step towards the synthesis of the Sitagliptin intermediate. The reaction proceeds via the formation of a diazoketone followed by a Wolff rearrangement.[1][2]

Step 1: Saponification of Methyl (R)-N-Cbz-piperidine-3-carboxylate

  • To a solution of Methyl (R)-N-Cbz-piperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6-7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-N-Cbz-piperidine-3-carboxylic acid.

Step 2: Formation of the Acid Chloride

  • Dissolve the (R)-N-Cbz-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 3: Diazoketone Formation and Wolff Rearrangement

  • Dissolve the crude acid chloride in anhydrous diethyl ether or tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) with vigorous stirring. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in methanol.

  • Slowly add the diazoketone solution to the silver(I) oxide suspension at room temperature.

  • Stir the reaction mixture overnight at room temperature. The progress of the Wolff rearrangement can be monitored by the disappearance of the yellow color of the diazoketone.

  • Filter the reaction mixture through a pad of Celite® to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homologated methyl ester, Methyl (R)-3-(N-Cbz-piperidine-3-yl)propanoate.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of the Sitagliptin intermediate precursor.

StepReactantProductTypical Yield (%)
SaponificationMethyl (R)-N-Cbz-piperidine-3-carboxylate(R)-N-Cbz-piperidine-3-carboxylic acid>95
Arndt-Eistert Homologation (overall from carboxylic acid)(R)-N-Cbz-piperidine-3-carboxylic acidMethyl (R)-3-(N-Cbz-piperidine-3-yl)propanoate50-80[3]

The following table provides the inhibitory activity of Sitagliptin against DPP-4.

CompoundTargetIC50 (nM)
SitagliptinDPP-419[4]

Mandatory Visualization

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Meal Meal Incretins Incretin Hormones (GLP-1, GIP) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Beta-cells Pancreatic β-cells Incretins->Beta-cells Stimulation Alpha-cells Pancreatic α-cells Incretins->Alpha-cells Inhibition Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta-cells->Insulin Glucagon ↓ Glucagon Secretion Alpha-cells->Glucagon

Caption: Signaling pathway of Sitagliptin, a DPP-4 inhibitor.

Experimental Workflow for the Synthesis of a Sitagliptin Intermediate Precursor

Synthesis_Workflow start Methyl (R)-N-Cbz- piperidine-3-carboxylate saponification Saponification (LiOH, MeOH/H2O) start->saponification acid (R)-N-Cbz-piperidine- 3-carboxylic acid saponification->acid acid_chloride_formation Acid Chloride Formation ((COCl)2, DMF) acid->acid_chloride_formation acid_chloride Acid Chloride Intermediate acid_chloride_formation->acid_chloride diazoketone_formation Diazoketone Formation (CH2N2) acid_chloride->diazoketone_formation diazoketone Diazoketone Intermediate diazoketone_formation->diazoketone wolff_rearrangement Wolff Rearrangement (Ag2O, MeOH) diazoketone->wolff_rearrangement product Methyl (R)-3-(N-Cbz- piperidine-3-yl)propanoate wolff_rearrangement->product

Caption: Synthetic workflow for the homologation of Methyl (R)-N-Cbz-piperidine-3-carboxylate.

Logical Relationship of DPP-4 Inhibition and Glucose Control

Glucose_Control_Logic sitagliptin Sitagliptin Administration dpp4_inhibition DPP-4 Inhibition sitagliptin->dpp4_inhibition incretin_levels ↑ Active Incretin Levels (GLP-1, GIP) dpp4_inhibition->incretin_levels insulin_secretion ↑ Insulin Secretion incretin_levels->insulin_secretion glucagon_secretion ↓ Glucagon Secretion incretin_levels->glucagon_secretion glucose_uptake ↑ Glucose Uptake by Tissues insulin_secretion->glucose_uptake hepatic_glucose ↓ Hepatic Glucose Production glucagon_secretion->hepatic_glucose blood_glucose ↓ Blood Glucose Levels glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

Caption: Logical flow from DPP-4 inhibition to glycemic control.

References

Application Notes and Protocols: Catalytic Hydrogenation for Cbz Deprotection of Piperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and peptides, due to its stability under a variety of reaction conditions.[1][2] Its facile removal by catalytic hydrogenation makes it an invaluable tool for the protection of amine functionalities, such as the nitrogen atom in piperidine rings. This document provides detailed application notes and protocols for the catalytic hydrogenation-mediated deprotection of Cbz-protected piperidine esters, a common structural motif in drug candidates.

Catalytic hydrogenation offers a clean and efficient method for Cbz group removal, typically proceeding under mild conditions with high yields.[2] The most common catalyst employed is palladium on carbon (Pd/C), which, in the presence of a hydrogen source, facilitates the cleavage of the benzyl-oxygen bond of the carbamate.[1][2] The choice of hydrogen source can be either hydrogen gas (H₂) or a transfer hydrogenation reagent, such as formic acid or sodium borohydride, offering flexibility in experimental setup.[1]

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond, leading to the formation of toluene and an unstable carbamic acid intermediate. This intermediate then undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1][3]

G cluster_0 Catalytic Cycle Cbz_Protected_Amine Cbz-Protected Piperidine Ester Intermediate_Complex Adsorbed Complex Cbz_Protected_Amine->Intermediate_Complex Adsorption Pd_Surface Pd/C Catalyst Surface H2 H₂ (or H₂ donor) H2->Intermediate_Complex Toluene Toluene Intermediate_Complex->Toluene Release Carbamic_Acid Carbamic Acid Intermediate Intermediate_Complex->Carbamic_Acid Hydrogenolysis Free_Amine Piperidine Ester (Free Amine) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenation.

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency of Cbz deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

SubstrateCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)Reference
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2RT>95[1]
N-Cbz-dioctylamine10% Pd/C (1 mol%)Methanol1 (balloon)1.5RT>99[4]
General N-Cbz amines5% Pd/CMethanol1 (atmospheric)4060Not specified[3]

Table 2: Transfer Hydrogenation

SubstrateCatalyst (mol%)Hydrogen Donor (equiv.)SolventTime (min)Temperature (°C)Yield (%)Reference
N-Cbz aniline10% Pd/C (10 wt%)NaBH₄ (10)Methanol10RT95[5]
Benzyl p-N-Cbz benzoate10% Pd/C (10 wt%)NaBH₄ (3)Methanol30RT92[5]
General N-Cbz amines10% Pd/C (10-20 mol%)Formic acid (2-5)Methanol or EthanolNot specifiedRTNot specified[1]

Experimental Protocols

The following are detailed methodologies for common Cbz deprotection procedures.

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes the deprotection of a Cbz-protected piperidine ester using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Cbz-protected piperidine ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) supply (e.g., balloon or cylinder)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad or membrane filter)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[1]

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution under an inert atmosphere if the substrate is air-sensitive.[1]

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[1]

  • Filter the reaction mixture through a pad of Celite or a membrane filter to remove the catalyst.[1]

  • Wash the filter cake with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the product as necessary by crystallization, chromatography, or other suitable methods.

G cluster_0 Experimental Workflow: Standard Hydrogenolysis Start Start Dissolve Dissolve Cbz-Substrate in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Inert_Atmosphere Establish H₂ Atmosphere (Vacuum/H₂ Cycles) Add_Catalyst->Inert_Atmosphere Reaction Stir under H₂ (Monitor Progress) Inert_Atmosphere->Reaction Workup Vent H₂ & Purge with Inert Gas Reaction->Workup Filtration Filter to Remove Catalyst Workup->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product Concentration->Purification End End Purification->End

Caption: Experimental workflow for standard catalytic hydrogenolysis.

Protocol 2: Transfer Hydrogenation using Formic Acid

This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, which avoids the need for a hydrogen gas cylinder.[1]

Materials:

  • Cbz-protected piperidine ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.

  • If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]

Protocol 3: Transfer Hydrogenation using Sodium Borohydride

This protocol describes a very fast and efficient deprotection method using sodium borohydride as the hydrogen source.[2][5]

Materials:

  • Cbz-protected piperidine ester

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.[2]

  • Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).[2]

  • Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[2]

  • Monitor the reaction by TLC.

  • Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).[2]

Considerations and Troubleshooting

  • Catalyst Poisoning: Substrates containing sulfur or certain other heteroatoms can deactivate the palladium catalyst.[6][7] In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.

  • Sensitive Functional Groups: While catalytic hydrogenation is generally chemoselective, other functional groups such as alkenes, alkynes, nitro groups, and some halides can also be reduced.[8] Careful selection of reaction conditions is crucial to avoid unwanted side reactions.

  • Catalyst Activity: The activity of Pd/C can vary. If a reaction is sluggish, activating the catalyst by heating it under vacuum may be beneficial.[6]

  • Alternative Methods: For substrates that are sensitive to hydrogenation, other deprotection methods such as acidic cleavage can be considered.[2][9]

Conclusion

Catalytic hydrogenation is a robust and widely applicable method for the deprotection of Cbz-protected piperidine esters. The choice between standard hydrogenolysis and transfer hydrogenation depends on the available equipment and the specific requirements of the synthesis. The protocols provided herein offer a starting point for researchers to efficiently and cleanly remove the Cbz group, facilitating the synthesis of complex molecules in drug discovery and development.

References

Large-Scale Synthesis of N-Cbz-Piperidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the large-scale synthesis of key N-Cbz-piperidine intermediates, which are crucial building blocks in the pharmaceutical industry for the development of a wide range of therapeutic agents. The protocols are designed for scalability, focusing on efficiency, yield, and purity.

Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone)

1-Cbz-4-piperidone is a versatile intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs). The following section details two common large-scale synthetic routes.

Synthetic Pathway Overview

cluster_0 Route 1: From 4-Piperidone Monohydrate Hydrochloride cluster_1 Route 2: From 4,4-Piperidinediol Hydrochloride 4-Piperidone_Monohydrate_HCl 4-Piperidone Monohydrate Hydrochloride Base_Solvent_1 Base (e.g., DIPEA or Triethylamine) Dichloromethane (DCM) 4-Piperidone_Monohydrate_HCl->Base_Solvent_1 React with Cbz-Cl_1 Benzyl Chloroformate (Cbz-Cl) Base_Solvent_1->Cbz-Cl_1 Followed by 1-Cbz-4-piperidone_1 1-Cbz-4-piperidone Cbz-Cl_1->1-Cbz-4-piperidone_1 Yields 4,4-Piperidinediol_HCl 4,4-Piperidinediol Hydrochloride Base_Solvent_2 Sodium Carbonate (Na2CO3) THF/Water 4,4-Piperidinediol_HCl->Base_Solvent_2 React with Cbz-Cl_2 Benzyl Chloroformate (Cbz-Cl) Base_Solvent_2->Cbz-Cl_2 Followed by 1-Cbz-4-piperidone_2 1-Cbz-4-piperidone Cbz-Cl_2->1-Cbz-4-piperidone_2 Yields

Caption: Synthetic routes to 1-Cbz-4-piperidone.

Quantitative Data Summary
ParameterProtocol 1Protocol 2
Starting Material 4-Piperidone monohydrate hydrochloride4,4-Piperidinediol hydrochloride
Base Diisopropylethylamine (DIPEA) or TriethylamineSodium Carbonate (Na2CO3)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / Water (1:1)
Key Reagent Benzyl chloroformate (Cbz-Cl)Benzyl chloroformate (Cbz-Cl)
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time ~2.5 hours9 hours
Yield 85-97%[1][2]Not explicitly stated
Purity High purity after column chromatography[1]High purity after extraction and workup
Experimental Protocols

Protocol 1: Synthesis from 4-Piperidone Monohydrate Hydrochloride [1][2][3]

This protocol is suitable for kilogram-scale production.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Diisopropylethylamine (DIPEA) or Triethylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a stirred solution of 4-piperidone monohydrate hydrochloride (e.g., 1567 g, 11.6 mol) in dry dichloromethane (12 L) to 0°C.[2]

  • Add triethylamine (1400 g, 13.87 mol) or DIPEA (3.40 mL per 1.0 g of starting material).[2][3]

  • Stir the mixture for five minutes.[1][3]

  • Add benzyl chloroformate (e.g., 1965 g, 11.55 mol) dropwise over 20 minutes, maintaining the temperature at 0°C.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by partitioning the mixture between dichloromethane and water.[1][3]

  • Separate the layers and extract the aqueous phase with dichloromethane.[1][3]

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[1][2]

  • Concentrate the solution under reduced pressure to yield 1-Cbz-4-piperidone as a colorless oil. Purification by column chromatography (e.g., using a gradient of 20% to 40% EtOAc in hexanes) can be performed if necessary.[1]

Protocol 2: Synthesis from 4,4-Piperidinediol Hydrochloride [2][3]

Materials:

  • 4,4-Piperidinediol hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Aqueous Sodium Carbonate (5% w/v)

Procedure:

  • To a solution of 4,4-piperidinediol hydrochloride (e.g., 10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).[2][3]

  • Add benzyl chloroformate (11 mL, 78 mmol).[2][3]

  • Stir the mixture at room temperature for 9 hours.[2]

  • Dilute the mixture with ethyl acetate and 5% aqueous sodium carbonate.[2]

  • Separate the aqueous layer and extract it with ethyl acetate.[2][3]

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the residue by flash column chromatography to obtain 1-Cbz-4-piperidone.

Synthesis of Benzyl 4-formylpiperidine-1-carboxylate (4-Formyl-N-Cbz-piperidine)

This intermediate is crucial for the synthesis of various pharmaceuticals. The following protocols outline its large-scale production.

Synthetic Pathway Overview

cluster_0 Route via Swern Oxidation cluster_1 Route via Reduction of Ester N-Cbz-4-hydroxymethylpiperidine N-Cbz-4-hydroxymethylpiperidine Oxalyl_Chloride_DMSO Oxalyl Chloride, DMSO Dichloromethane (DCM) N-Cbz-4-hydroxymethylpiperidine->Oxalyl_Chloride_DMSO React with Triethylamine Triethylamine Oxalyl_Chloride_DMSO->Triethylamine Followed by 4-Formyl-N-Cbz-piperidine_1 4-Formyl-N-Cbz-piperidine Triethylamine->4-Formyl-N-Cbz-piperidine_1 Yields N-benzyl-4-ethoxycarbonylpiperidine N-benzyl-4-ethoxycarbonylpiperidine SMEAH_Pyrrolidine Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) + Pyrrolidine N-benzyl-4-ethoxycarbonylpiperidine->SMEAH_Pyrrolidine Reduce with 4-Formyl-N-Cbz-piperidine_2 N-benzyl-4-formylpiperidine SMEAH_Pyrrolidine->4-Formyl-N-Cbz-piperidine_2 Yields

Caption: Synthetic routes to 4-formyl-N-Cbz-piperidine.

Quantitative Data Summary
ParameterProtocol 3 (Swern Oxidation)Protocol 4 (Reduction)
Starting Material N-Cbz-4-hydroxymethylpiperidineN-benzyl-4-ethoxycarbonylpiperidine
Key Reagents Oxalyl chloride, DMSO, TriethylamineSodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), Pyrrolidine
Solvent Dichloromethane (DCM)Toluene or other suitable solvent
Reaction Temperature -78°C to Room TemperatureMild conditions
Yield ~100%[4]High yield
Key Advantage High yield and common lab reagentsHigh selectivity[5]
Experimental Protocols

Protocol 3: Swern Oxidation of N-Cbz-4-hydroxymethylpiperidine [4][6]

This protocol is based on a high-yielding Swern oxidation.

Materials:

  • N-Cbz-4-hydroxymethylpiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM)

  • Glacial acetic acid

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve oxalyl chloride (e.g., 59.1 mL, 674 mmol) in dichloromethane (500 mL) and cool the solution to -78°C.[4]

  • Slowly add dimethyl sulfoxide (68.3 mL, 963 mmol) with stirring and continue stirring for 15 minutes.[4]

  • Add a solution of benzyl 4-hydroxymethyl-piperidine-1-carboxylate (120 g, 481 mmol) dissolved in dichloromethane (500 mL).[4]

  • Slowly warm the reaction mixture to -55°C and maintain this temperature for 15 minutes.[4][6]

  • Cool the mixture back to -78°C and slowly add a solution of triethylamine (205 mL, 1443 mmol) in dichloromethane (250 mL).[4][6]

  • Allow the reaction suspension to slowly warm to room temperature.

  • Quench the reaction with glacial acetic acid (100 mL).[4]

  • Wash the reaction solution with water, and back-extract the aqueous phase with dichloromethane.[4]

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford benzyl 4-formyl-piperidine-1-carboxylate.[4]

Protocol 4: Partial Reduction of an Ester using a Modified Aluminum Hydride Reagent [5]

This method provides a highly selective reduction of the corresponding ester.

Materials:

  • N-benzyl-4-ethoxycarbonylpiperidine (or other suitable ester)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)

  • Pyrrolidine

  • Potassium tert-butoxide (optional, to suppress by-product formation)[5]

  • Appropriate solvent (e.g., Toluene)

Procedure:

  • Prepare the modified reducing agent by reacting sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine.

  • In a suitable reactor, dissolve N-benzyl-4-ethoxycarbonylpiperidine in an appropriate solvent.

  • Under an inert atmosphere, add the modified reducing agent to the solution of the ester under mild conditions.

  • Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction carefully.

  • Perform an appropriate aqueous workup to isolate the N-benzyl-4-formylpiperidine.

  • The addition of an alkaline base like potassium tert-butoxide can suppress the formation of over-reduced by-products.[5]

Safety Information

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl chloroformate (Cbz-Cl) is corrosive and lachrymatory; handle with extreme care.

  • Oxalyl chloride is toxic and corrosive; handle with extreme care.

  • Reactions involving hydrides (e.g., SMEAH) are highly exothermic and react violently with water. Ensure anhydrous conditions and handle with caution.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Asymmetric Synthesis of Chiral Piperidine-3-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine-3-carboxylates and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their stereochemistry often plays a crucial role in determining biological activity, making their enantioselective synthesis a significant focus in modern organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of these valuable compounds, including transition-metal catalysis, organocatalysis, and chemo-enzymatic strategies.

I. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Pyridine Derivatives

This method provides access to enantioenriched 3-substituted piperidines through a three-step sequence involving the partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation, and a final reduction. The key step is the highly regio- and enantioselective Rh-catalyzed reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate.[1][2][3][4][5]

Logical Relationship of the Synthetic Strategy

G Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Overall strategy for the synthesis of enantioenriched 3-substituted piperidines.

Quantitative Data Summary

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-carboxylate with Various Boronic Acids

EntryBoronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine derivative8599
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine derivative8299
33-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine derivative7598
41-Naphthylboronic acid3-(1-Naphthyl)-tetrahydropyridine derivative4199
52-Fluorophenylboronic acid3-(2-Fluorophenyl)-tetrahydropyridine derivative2599
6Indole-5-boronic acid3-(Indol-5-yl)-tetrahydropyridine derivative6097

Data compiled from literature reports.[1][5] Conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [3]

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel chromatography (eluent: acetone/hexane gradient) to yield the title compound.

Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Cross-Coupling [3]

  • In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling to room temperature, proceed with standard workup and purification by column chromatography.

II. Organocatalytic Asymmetric Synthesis of Polysubstituted Piperidines

Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of piperidine derivatives. Proline and its derivatives are often employed as catalysts in domino reactions, enabling the construction of multiple stereocenters with high enantioselectivity in a single step.[6][7][8]

Experimental Workflow

G cluster_prep Reaction Setup cluster_workup Workup and Purification Reactants Aldehyde, Nitroolefin, Organocatalyst Solvent Solvent Addition Reactants->Solvent Mixing Stirring at specified temperature Solvent->Mixing Quenching Reaction Quenching Mixing->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched Piperidine Derivative Purification->Product

Caption: General workflow for organocatalytic asymmetric synthesis of piperidines.

Quantitative Data Summary

Table 2: Organocatalytic Domino Michael Addition/Aminalization for Piperidine Synthesis

EntryAldehydeNitroolefinCatalystYield (%)ee (%)dr
1Propanal(E)-NitrostyreneO-TMS diphenylprolinol85>99>20:1
2Isovaleraldehyde(E)-NitrostyreneO-TMS diphenylprolinol92>99>20:1
3Benzaldehyde(E)-1-Nitroprop-1-eneO-TMS diphenylprolinol7898>20:1
4Propanal(E)-2-(2-nitrovinyl)furanO-TMS diphenylprolinol8899>20:1

Data is illustrative of typical results reported in the literature.[6]

Experimental Protocol

Protocol 3: Organocatalytic Synthesis of Polysubstituted Piperidines

  • To a solution of the aldehyde (1.2 equiv) and the O-TMS protected diphenylprolinol catalyst (20 mol%) in a suitable solvent (e.g., toluene), add the nitroolefin (1.0 equiv).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted piperidine derivative.

III. Chemo-Enzymatic Asymmetric Dearomatization of Pyridines

This innovative approach combines the efficiency of chemical synthesis with the high stereoselectivity of biocatalysis. A key transformation involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[9] This method is particularly valuable for the synthesis of precursors to important pharmaceuticals.[9]

Signaling Pathway Diagram

G THP N-Substituted Tetrahydropyridine Iminium α,β-Unsaturated Iminium Ion THP->Iminium Amine Oxidase Piperidine Enantioenriched 3-Substituted Piperidine Iminium->Piperidine Ene-Imine Reductase (EneIRED)

Caption: Chemo-enzymatic cascade for the synthesis of chiral piperidines.

Quantitative Data Summary

Table 3: Chemo-Enzymatic Synthesis of Chiral 3-Substituted Piperidines

EntrySubstrate (N-Substituted Tetrahydropyridine)ProductYield (%)ee (%)
1N-Benzyl-3-phenyl-1,2,5,6-tetrahydropyridine(R)-N-Benzyl-3-phenylpiperidine>99>99
2N-Benzyl-3-(4-chlorophenyl)-1,2,5,6-tetrahydropyridine(R)-N-Benzyl-3-(4-chlorophenyl)piperidine>99>99
3N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine(R)-N-Boc-3-phenylpiperidine4296

Data from a representative study showcasing the potential of this methodology.[9]

Experimental Protocol

Protocol 4: One-Pot Chemo-Enzymatic Synthesis of (R)-Piperidines

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • To the buffer, add the N-substituted tetrahydropyridine substrate (e.g., 10 mM).

  • Add the amine oxidase (e.g., 6-HDNO) and a catalase.

  • Initiate the first reaction step and incubate (e.g., at 30 °C with shaking).

  • After a set time (e.g., 24 hours), add the ene-imine reductase (EneIRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Continue the incubation for another period (e.g., 24 hours).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The asymmetric synthesis of chiral piperidine-3-carboxylates and related 3-substituted piperidines is a dynamic field with multiple powerful strategies at the disposal of the synthetic chemist. The choice of method, whether it be rhodium-catalyzed cross-coupling, organocatalytic domino reactions, or chemo-enzymatic cascades, will depend on the specific target molecule, desired stereochemistry, and available resources. The protocols and data presented herein serve as a practical guide for researchers in the design and execution of synthetic routes to these medicinally important heterocyclic compounds.

References

Application Notes and Protocols for the Reaction of Methyl N-Cbz-piperidine-3-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the piperidine ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates.[3][4] The reaction of piperidine esters with organometallic reagents, such as Grignard reagents, provides a powerful method for introducing diverse carbon-based substituents, leading to valuable intermediates for drug discovery pipelines.[5]

This document provides detailed protocols and application notes for the reaction of Methyl N-Cbz-piperidine-3-carboxylate with Grignard reagents. This reaction typically yields either a ketone (3-acyl-N-Cbz-piperidine) or a tertiary alcohol, depending on the reaction conditions and the stoichiometry of the Grignard reagent employed. These products serve as versatile building blocks for the synthesis of complex molecular architectures.

Reaction Principle

The reaction of an ester, such as this compound, with a Grignard reagent (RMgX) proceeds via nucleophilic acyl substitution. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form a ketone.

If an excess of the Grignard reagent is present, or if the resulting ketone is highly reactive, a second equivalent of the Grignard reagent will attack the ketone, leading to a tertiary alcohol after an acidic workup.[6][7][8] Controlling the reaction conditions (e.g., temperature, stoichiometry) is crucial to selectively obtain the desired ketone or alcohol product.

Caption: General reaction pathways for Grignard addition to the piperidine ester.

Experimental Protocols

The following are generalized protocols for the synthesis of 3-acyl-N-Cbz-piperidine (ketone) and the corresponding tertiary alcohol. Researchers should optimize conditions for their specific Grignard reagent and scale.

Critical Safety Note: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Acyl-N-Cbz-piperidine (Ketone Product)

This protocol aims to isolate the ketone intermediate by using a controlled amount of the Grignard reagent at low temperatures.

Materials and Reagents:

  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Flame-dried, three-neck round-bottom flask with a stirrer bar, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Reactant Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF in the round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.0-1.2 equiv) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-cooled saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of Tertiary Alcohol

This protocol uses an excess of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.

Procedure:

  • Setup and Reactant Preparation: Follow steps 1 and 2 from Protocol 1.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Grignard Addition: Slowly add an excess of the Grignard reagent (2.5-3.0 equiv) dropwise. An exothermic reaction may occur; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the full consumption of the starting material and ketone intermediate.

  • Quenching and Workup: Carefully re-cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Perform the extraction and drying steps as described in Protocol 1 (steps 7-8).

  • Purification: Purify the resulting crude tertiary alcohol via flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dry glassware under N₂ atmosphere dissolve Dissolve ester in anhydrous THF setup->dissolve cool Cool reaction flask (-78°C or 0°C) dissolve->cool add Slowly add Grignard reagent cool->add stir Stir and monitor by TLC add->stir quench Quench with sat. NH₄Cl solution stir->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Reaction_Mechanism cluster_step1 Step 1: Ketone Formation cluster_step2 Step 2: Alcohol Formation Ester Ester Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 + R-MgX Ketone Ketone Tetrahedral1->Ketone - Mg(OMe)X Ketone_ref Ketone Alkoxide Alkoxide Intermediate Alcohol Tertiary Alcohol Alkoxide->Alcohol + H₃O⁺ Ketone_ref->Alkoxide + R-MgX

References

Troubleshooting & Optimization

Troubleshooting incomplete esterification of N-Cbz-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of N-Cbz-Piperidine-3-carboxylic Acid

This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the esterification of N-Cbz-piperidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of N-Cbz-piperidine-3-carboxylic acid is giving a low yield. What are the common causes and solutions?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and suboptimal conditions. Here are the key factors to troubleshoot:

  • Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2]

    • Solution: Use a large excess of the alcohol as the solvent to drive the reaction forward.[1][2] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially when using solvents like toluene or benzene.[2]

  • Acid Catalyst: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

    • Solution: Ensure the catalyst is fresh and used in sufficient quantity (typically 5-10 mol%).

  • Reaction Time and Temperature: Fischer esterification is often a slow process that requires elevated temperatures to reach equilibrium.[1]

    • Solution: Ensure the reaction is refluxed for an adequate period (can range from a few hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Steric Hindrance: While not extreme, the piperidine ring can present some steric hindrance, potentially slowing the reaction compared to simpler carboxylic acids.

    • Solution: If optimizing the above conditions doesn't improve the yield, consider a more potent esterification method (see Q3).

Q2: I'm using a DCC/DMAP coupling for the esterification, but the reaction is incomplete or has significant byproducts. How can I troubleshoot this?

A2: Dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst is a powerful method for esterification under mild conditions, but requires careful execution.[3]

  • Reagent Quality and Stoichiometry: The reaction is highly sensitive to moisture and reagent purity.

    • Solution: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4] Ensure the N-Cbz-piperidine-3-carboxylic acid and alcohol are dry. Use fresh DCC, as it can degrade upon storage. A slight excess of DCC (1.1-1.2 equivalents) is common, with a catalytic amount of DMAP (5-10 mol%).[3][4]

  • Temperature Control: The reaction is exothermic, and adding DCC at room temperature can lead to side reactions, such as the formation of N-acylurea byproducts.

    • Solution: Dissolve the carboxylic acid, alcohol, and DMAP in the solvent and cool the mixture to 0°C in an ice bath before adding the DCC in portions.[3][4] After the addition, allow the reaction to warm to room temperature and stir for several hours.[4]

  • Byproduct Removal: The reaction produces dicyclohexylurea (DCU), a white solid that is insoluble in most organic solvents.

    • Solution: After the reaction is complete, the DCU precipitate must be thoroughly removed by filtration.[4] Incomplete removal can complicate purification. Sometimes, more DCU will precipitate upon concentration of the filtrate, requiring a second filtration.[4]

Q3: What alternative esterification methods can I try if standard methods fail?

A3: If Fischer or DCC/DMAP methods are unsuccessful, several other effective coupling strategies can be employed.

  • EDC/HOBt: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in place of DCC offers a significant advantage in work-up. The urea byproduct formed from EDC is water-soluble and can be easily removed with an aqueous wash.[5] The addition of 1-Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.[5]

  • Uronium-Based Coupling Agents: Reagents like TBTU, TATU, or COMU are highly efficient for forming esters under very mild conditions, often at room temperature.[6] These are frequently used in peptide synthesis and are effective for sterically hindered or sensitive substrates.

  • Acid Chloride Formation: For a highly reactive intermediate, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts rapidly with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. This method is robust but involves harsher reagents.

Q4: How should I properly perform the work-up and purification for my esterification reaction?

A4: A proper aqueous work-up is crucial for removing catalysts and unreacted starting materials before final purification.

  • For Coupling Reactions (DCC, EDC):

    • Filter Byproducts: If using DCC, filter the precipitated DCU through Celite and wash the filter cake with the reaction solvent.[4]

    • Acid Wash: Transfer the filtrate to a separatory funnel and wash with a dilute acid, such as 0.5 N HCl or 5% citric acid solution.[4] This step removes basic catalysts like DMAP and any unreacted amines.

    • Base Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted N-Cbz-piperidine-3-carboxylic acid.[4]

    • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Final Purification: The crude ester can then be purified by either flash column chromatography on silica gel or recrystallization to obtain the final, high-purity product.

Comparison of Common Esterification Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages/Common Issues
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, TsOH)Reflux in excess alcohol or with water removalSimple reagents, inexpensive.[1]Reversible reaction, requires heat, not suitable for acid-sensitive substrates or tertiary alcohols.[1][2]
DCC/DMAP Carboxylic Acid, Alcohol, DCC, DMAPAnhydrous DCM or THF, 0°C to RTHigh yields, mild conditions, broadly applicable.[3]Insoluble DCU byproduct requires careful filtration, potential for N-acylurea side products.[4]
EDC/HOBt Carboxylic Acid, Alcohol, EDC, HOBtAnhydrous DCM or DMF, 0°C to RTWater-soluble urea byproduct simplifies work-up, mild conditions.[5][7]EDC is more expensive than DCC.
Acid Chloride Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine)Anhydrous solvent, 0°C to RTForms a highly reactive intermediate, drives reaction to completion.Harsher reagents (SOCl₂), generates corrosive HCl byproduct.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification for Methyl N-Cbz-piperidine-3-carboxylate

  • To a round-bottom flask, add N-Cbz-piperidine-3-carboxylic acid (1.0 eq).

  • Add methanol (20-50 eq, serving as both reagent and solvent).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DCC/DMAP Mediated Synthesis of Ethyl N-Cbz-piperidine-3-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Cbz-piperidine-3-carboxylic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C in an ice-water bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 15 minutes.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.[4]

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow cluster_fischer Fischer Esterification cluster_coupling Coupling Agent Method start_node start_node method_node method_node check_node check_node solution_node solution_node start Incomplete Esterification fischer Method: Fischer start->fischer Acidic Conditions coupling Method: Coupling (DCC, EDC, etc.) start->coupling Mild Conditions check_water Issue: Water Present? fischer->check_water check_catalyst Issue: Catalyst/Heat? fischer->check_catalyst sol_water Use excess alcohol or Dean-Stark check_water->sol_water sol_catalyst Check catalyst amount & increase reflux time check_catalyst->sol_catalyst check_reagents Issue: Reagent Quality? coupling->check_reagents check_temp Issue: Temp Control? coupling->check_temp sol_reagents Use anhydrous solvent & fresh reagents check_reagents->sol_reagents sol_temp Add coupling agent at 0°C check_temp->sol_temp Esterification_Pathways cluster_acid Fischer Esterification cluster_coupling Coupling Agent Method acid N-Cbz-piperidine- 3-carboxylic acid catalyst_acid H+ Catalyst (e.g., H2SO4) acid->catalyst_acid catalyst_coupling Coupling Agent (e.g., DCC/DMAP) acid->catalyst_coupling alcohol Alcohol (R-OH) alcohol->catalyst_acid alcohol->catalyst_coupling ester Target Ester catalyst_acid->ester byproduct_water Byproduct: H2O catalyst_coupling->ester byproduct_dcu Byproduct: DCU

References

Technical Support Center: Improving Regioselectivity in Reactions with N-Cbz-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in reactions involving N-Cbz-piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions of N-Cbz-piperidine derivatives?

A1: The regioselectivity of reactions on the N-Cbz-piperidine ring is primarily governed by a combination of electronic and steric factors. The N-Cbz (benzyloxycarbonyl) group, being a carbamate, acts as a directing group.[1] Its electron-withdrawing nature can influence the acidity of adjacent protons, while its steric bulk can hinder approaches to certain positions. Key factors include:

  • Directing Group Effect of N-Cbz: The carbamate group can direct metalation to the ortho (C2/C6) positions through coordination with organolithium reagents.

  • Steric Hindrance: The bulk of the Cbz group and any other substituents on the piperidine ring can block access to the C2 and C6 positions, sometimes favoring reactions at the more accessible C4 position.[1]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly alter the regiochemical outcome.[2]

  • Conformation of the Piperidine Ring: The N-Cbz group can influence the conformational equilibrium of the piperidine ring, which in turn affects the accessibility of different C-H bonds.[3]

Q2: Which positions on the N-Cbz-piperidine ring are most commonly functionalized?

A2: The C2, C3, and C4 positions of the piperidine ring can be functionalized, and the preferred position depends on the reaction type and conditions.

  • C2/C6-Functionalization: This is often achieved through directed ortho-lithiation, where the Cbz group directs deprotonation to the adjacent positions.[4]

  • C4-Functionalization: This can be favored when the C2/C6 positions are sterically hindered, or by using specific catalysts that override the electronic preference for the C2 position.[2]

  • C3-Functionalization: Direct functionalization at the C3 position is often challenging due to the deactivating inductive effect of the nitrogen atom.[5] Indirect methods are sometimes employed to achieve substitution at this position.[2]

Q3: How does the N-Cbz group compare to the N-Boc group as a directing group?

A3: Both N-Cbz and N-Boc are carbamate protecting groups and exhibit similar directing effects in many reactions, such as directed ortho-lithiation.[4][6] The primary difference lies in their deprotection conditions, with Cbz being removed by hydrogenolysis and Boc by acid treatment.[7][8] This orthogonality is a key consideration in multi-step synthesis.[7] In terms of directing ability, their steric and electronic properties are comparable, and similar strategies for controlling regioselectivity can often be applied to both.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Directed Ortho-Lithiation

Symptom: You are attempting a directed ortho-lithiation of an N-Cbz-piperidine derivative followed by quenching with an electrophile, but you obtain a mixture of regioisomers (e.g., C2/C6 vs. C4) or starting material.

Possible Causes & Solutions:

  • Incomplete Lithiation: The lithiation may not be going to completion, leading to the recovery of starting material.

    • Solution: Ensure strictly anhydrous conditions and use freshly titrated organolithium reagents. Consider increasing the equivalents of the organolithium base or the reaction time.[9]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the Cbz group itself may hinder the approach of the organolithium base to the C2/C6 positions.

    • Solution: Try using a less sterically demanding base (e.g., n-BuLi instead of t-BuLi) or adding a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) to enhance the reactivity of the base.[10]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor a thermodynamic product mixture over the kinetically preferred ortho-lithiated species.

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and electrophilic quench to favor the kinetic product.[11]

Troubleshooting Workflow for Poor Lithiation Regioselectivity

start Low Regioselectivity in Ortho-Lithiation check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions incomplete_lithiation Incomplete Lithiation? check_conditions->incomplete_lithiation increase_base Increase Equivalents of Base or Reaction Time incomplete_lithiation->increase_base Yes steric_hindrance Steric Hindrance an Issue? incomplete_lithiation->steric_hindrance No end Improved Regioselectivity increase_base->end change_base Use Less Hindered Base (e.g., n-BuLi) + Add TMEDA steric_hindrance->change_base Yes temp_control Temperature Control Issue? steric_hindrance->temp_control No change_base->end maintain_low_temp Maintain -78°C Throughout Reaction and Quench temp_control->maintain_low_temp Yes temp_control->end No maintain_low_temp->end

Caption: Troubleshooting workflow for low regioselectivity in ortho-lithiation.

Problem 2: Lack of Selectivity in Catalyst-Controlled C-H Functionalization

Symptom: A palladium- or rhodium-catalyzed C-H functionalization of your N-Cbz-piperidine derivative is yielding a mixture of C2, C3, and/or C4-functionalized products.

Possible Causes & Solutions:

  • Inappropriate Catalyst/Ligand: The chosen catalyst and ligand system may not be optimal for directing the reaction to the desired position.

    • Solution: Screen a variety of catalysts and ligands. For example, in rhodium-catalyzed C-H insertions, different dirhodium tetracarboxylate catalysts can favor different positions.[2] For palladium-catalyzed reactions, the choice of phosphine ligand is critical.[1]

  • Steric and Electronic Mismatch: The electronic preference of the catalyst may be competing with the steric environment of the substrate.

    • Solution: Modify the N-protecting group to be more or less sterically demanding to favor a specific site. While you are using Cbz, understanding this principle from studies with other groups like Boc or brosyl can be informative.[2] For instance, bulkier protecting groups can favor C4 functionalization by blocking the C2 position.[1]

  • Reaction Conditions Not Optimized: Temperature, solvent, and additives can all influence the selectivity of the catalytic reaction.

    • Solution: Systematically vary the reaction conditions. For example, changing the solvent can alter the catalyst's behavior and the substrate's conformation.

Logical Relationships for Controlling C-H Functionalization Site-Selectivity

goal Desired Regioselectivity (C2, C3, or C4) catalyst Catalyst & Ligand Selection goal->catalyst protecting_group N-Protecting Group (e.g., N-Cbz) goal->protecting_group conditions Reaction Conditions (Solvent, Temp.) goal->conditions c2_selectivity C2-Selectivity (Electronically Favored) catalyst->c2_selectivity e.g., Rh2(R-TPPTTL)4 for N-Bs c4_selectivity C4-Selectivity (Sterically Favored) catalyst->c4_selectivity e.g., Rh2(S-2-Cl-5-BrTPCP)4 protecting_group->c2_selectivity Less bulky group protecting_group->c4_selectivity Bulky group conditions->c2_selectivity conditions->c4_selectivity c3_selectivity C3-Selectivity (Challenging) conditions->c3_selectivity Indirect methods

Caption: Factors influencing regioselectivity in C-H functionalization.

Quantitative Data Summary

Table 1: Regioselectivity in Rhodium-Catalyzed C-H Functionalization of N-Protected Piperidines

EntryN-Protecting GroupCatalystRegioisomeric Ratio (C4:C2)Yield (%)Reference
1N-BrosylRh2(S-DOSP)4C2 selective-[2]
2N-BrosylRh2(S-2-Cl-5-BrTPCP)44.2 : 167[2]
3N-p-nitrophenylsulfonylRh2(S-2-Cl-5-BrTPCP)45.0 : 162[2]

Data adapted from a study on positional analogues of methylphenidate, demonstrating catalyst and protecting group effects on regioselectivity.[2]

Table 2: Ligand-Controlled Regioselectivity in Palladium-Catalyzed Arylation of N-Boc-Piperidine

EntryLigandRegioisomeric Ratio (β:α)Combined Yield (%)Reference
1SPhos6 : 9478[4]
2Pyrrole-derived phosphine91 : 959 (of β-product)[4]

This data illustrates the powerful effect of ligand choice in directing functionalization to either the α (C2/C6) or β (C3/C5) position in a lithiation/arylation sequence.

Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Silylation of N-Cbz-Piperidine

This protocol is adapted from general procedures for the lithiation of N-Boc-heterocycles.[12]

Materials:

  • N-Cbz-piperidine

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Cbz-piperidine (1.0 eq) and anhydrous THF to make a ~0.2 M solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.3 eq) to the solution.

  • Slowly add s-BuLi (1.3 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-3 hours to ensure complete lithiation.

  • Add TMSCl (1.5 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C2-silylated N-Cbz-piperidine.

Protocol 2: Palladium-Catalyzed C4-Arylation of an N-Cbz-Piperidine Derivative

This protocol is based on a reported C-H arylation of a piperidine with a C3 directing group, demonstrating the feasibility of remote C-H functionalization.[13]

Materials:

  • N-Cbz-piperidine with a C3 directing group (e.g., aminoquinoline amide) (1.0 eq)[13]

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (10 mol %)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Pivalic acid (PivOH) (0.5 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-Cbz-piperidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)2 (10 mol %), K2CO3 (2.0 eq), and PivOH (0.5 eq) to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow for Piperidine Functionalization

start Start: N-Cbz-Piperidine Derivative reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Add Reagents start->reaction_setup reaction Reaction: - Control Temperature - Monitor by TLC/LC-MS reaction_setup->reaction workup Aqueous Workup: - Quench Reaction - Extraction reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Regioselectively Functionalized Piperidine purification->product

Caption: General experimental workflow for piperidine synthesis.

References

Technical Support Center: Catalytic Transfer Hydrogenation of N-Benzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic transfer hydrogenation (CTH) of N-benzyl groups.

Troubleshooting Guides

This section addresses common issues encountered during the N-debenzylation of amines using catalytic transfer hydrogenation.

Issue 1: Slow or Incomplete Reaction

Question: My N-benzyl deprotection via catalytic transfer hydrogenation is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: A slow or incomplete reaction is a frequent challenge in CTH for N-debenzylation. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow for Slow or Incomplete Reactions

G cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Slow/Incomplete Reaction catalyst_activity Poor Catalyst Activity start->catalyst_activity catalyst_poisoning Catalyst Poisoning start->catalyst_poisoning h_donor Hydrogen Donor Inefficiency start->h_donor conditions Suboptimal Reaction Conditions start->conditions fresh_catalyst Use fresh/higher loading of catalyst catalyst_activity->fresh_catalyst alt_catalyst Switch to a different catalyst (e.g., Pearlman's catalyst) catalyst_activity->alt_catalyst purify_substrate Purify substrate (remove S, etc.) catalyst_poisoning->purify_substrate acid_addition Add a weak acid (e.g., acetic acid) catalyst_poisoning->acid_addition increase_donor Increase equivalents of hydrogen donor h_donor->increase_donor change_donor Switch to a different hydrogen donor h_donor->change_donor optimize_temp Optimize temperature (e.g., reflux) conditions->optimize_temp optimize_solvent Change solvent conditions->optimize_solvent

Caption: Troubleshooting workflow for slow or incomplete N-debenzylation.

  • Potential Causes and Solutions:

    • Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.

      • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading can also be beneficial.[1][2]

    • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by various substances.

      • Amines: Both the substrate and the product amines can coordinate to the palladium surface, inhibiting its catalytic activity.[3][4]

        • Solution: The addition of a small amount of a weak acid, such as acetic acid or hydrochloric acid, can protonate the amine, reducing its coordination to the catalyst.[3][4][5] However, this may require a subsequent neutralization step to isolate the free amine.

      • Sulfur Compounds: Trace amounts of sulfur-containing impurities in the starting material or solvents can irreversibly poison the catalyst.[2]

        • Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider alternative deprotection methods.

    • Hydrogen Donor: The choice and amount of hydrogen donor are critical.

      • Solution: Ensure an adequate excess of the hydrogen donor is used. Ammonium formate is a common and effective choice.[6][7] If results are still poor, other donors like formic acid, cyclohexene, or hydrazine hydrate can be considered, though reaction conditions may need to be re-optimized.[6]

    • Reaction Conditions: Suboptimal temperature or solvent can hinder the reaction.

      • Solution: Many CTH reactions for N-debenzylation are run at reflux temperature to ensure a sufficient reaction rate.[6][7] The choice of solvent can also be critical; methanol and ethanol are commonly used.[6][7]

Issue 2: Side Reactions and Byproduct Formation

Question: I am observing unexpected side products during my N-benzyl deprotection. How can I minimize these?

Answer: Side reactions can sometimes occur, depending on the substrate and reaction conditions.

  • Partial Debenzylation: In cases of poly-benzylated amines, selective mono-debenzylation might occur.

    • Solution: Prolonging the reaction time or increasing the temperature and catalyst loading can often drive the reaction to completion.

  • Rearrangement: In specific cases, such as with Tyr(Bzl) residues in peptides, partial rearrangement to 3-benzyltyrosine can occur.

    • Solution: Careful optimization of reaction conditions and choice of catalyst may be necessary. For sensitive substrates, alternative protecting groups should be considered during the synthetic design phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common hydrogen donors for the catalytic transfer hydrogenation of N-benzyl groups?

A1: Ammonium formate is one of the most widely used and effective hydrogen donors for this transformation, typically in combination with a Pd/C catalyst.[6][7] Other common donors include formic acid, cyclohexene, 1,4-cyclohexadiene, and hydrazine hydrate.[6]

Q2: Can I use 5% Pd/C instead of 10% Pd/C?

A2: While 10% Pd/C is commonly cited in procedures, 5% Pd/C can also be effective.[5] However, you may need to adjust the catalyst loading (use a larger weight) or accept longer reaction times to achieve the same level of conversion.[1] The activity of the catalyst is also a critical factor.

Q3: My substrate is an amine salt (e.g., a hydrochloride or phosphate salt). Can I use it directly in the CTH reaction?

A3: Yes, using an amine salt can be advantageous. The acidic nature of the salt can help to prevent catalyst poisoning by the free amine, potentially leading to improved reaction rates.[1][3][4]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for ensuring the stability of the catalyst and preventing potential side reactions. The hydrogen donor is then added to initiate the reaction.[6][7]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.[6][7]

Data Presentation

Table 1: Comparison of Hydrogen Donors for N-Debenzylation

Hydrogen DonorCatalystTypical SolventTemperatureTypical Reaction TimeYield (%)Notes
Ammonium Formate10% Pd/CMethanolReflux< 10 - 60 min76 - 95%Widely used, generally high yields and short reaction times.[7]
Formic Acid10% Pd/CNot specifiedNot specifiedNot specifiedNot specifiedCan result in the formation of formate salts of the product amine.[7]
Cyclohexene10% Pd/CNot specifiedNot specifiedNot specifiedNot specifiedEffective for various benzyl protecting groups.[6][8]
Hydrazine Hydrate10% Pd/CNot specifiedNot specifiedNot specifiedNot specifiedAnother potential hydrogen donor.[6]
TetrahydroxydiboronARP-PdWaterNot specifiedNot specifiedHighA milder, alternative hydrogen source.[9]

ARP-Pd: Amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation using Ammonium Formate and Pd/C

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzyl protected amine (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent, typically dry methanol (e.g., 5-10 mL per mmol of substrate). To this suspension, carefully add 10% Palladium on Carbon (Pd/C). The amount of catalyst can vary, but a starting point is 10-20% by weight relative to the substrate.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (typically 4-5 equivalents) to the stirred suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by standard methods such as recrystallization or column chromatography if necessary.

Logical Relationship Diagram for Key Experimental Parameters

G cluster_input Inputs cluster_process Process Conditions cluster_output Outputs Substrate N-Benzyl Amine Temperature Temperature (e.g., Reflux) Substrate->Temperature Catalyst Catalyst (e.g., 10% Pd/C) Stirring Vigorous Stirring Catalyst->Stirring H_Donor Hydrogen Donor (e.g., Ammonium Formate) H_Donor->Temperature Solvent Solvent (e.g., Methanol) Solvent->Stirring Product Deprotected Amine Temperature->Product Stirring->Product Atmosphere Inert Atmosphere Atmosphere->Product Byproducts Toluene, etc.

Caption: Key parameters influencing catalytic transfer hydrogenation.

References

Navigating Acid-Mediated Cbz Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to catalytic hydrogenolysis for the removal of the Carbobenzyloxy (Cbz or Z) protecting group, acid-mediated methods offer a robust solution, particularly for substrates containing reducible functional groups. This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure smooth and successful deprotection experiments.

Troubleshooting Guide: Common Issues and Solutions in Acid-Mediated Cbz Deprotection

Issue Potential Cause Recommended Solution
Incomplete or Slow Reaction Insufficient Acid Strength or Concentration: The chosen acidic reagent may not be potent enough for the specific substrate.- Increase the concentration of the acid or switch to a stronger acid system (e.g., from TFA to HBr/AcOH). - For milder conditions, consider Lewis acids like AlCl₃ in conjunction with a promoter like hexafluoroisopropanol (HFIP), which can enhance Brønsted acidity.[1]
Steric Hindrance: The Cbz group may be sterically hindered, slowing down the acid-mediated cleavage.- Increase the reaction temperature, but monitor for potential side reactions. - Prolong the reaction time and monitor progress closely using TLC or LC-MS.
Poor Solubility: The Cbz-protected substrate may not be fully dissolved in the reaction solvent.- Choose a solvent system in which the starting material is more soluble. For instance, if using HBr in acetic acid, ensure the substrate is soluble in acetic acid.
Undesired Side Reactions Acetylation of the Deprotected Amine: Occurs when using acetic acid as a solvent, especially at elevated temperatures.[2]- Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[3] - Employ milder Lewis acid conditions like AlCl₃ in HFIP at room temperature.[3]
Cleavage of Other Acid-Sensitive Protecting Groups (e.g., Boc): Strong acidic conditions required for Cbz cleavage can also remove other acid-labile groups.- If orthogonality is required, Cbz is generally stable to the acidic conditions used for Boc deprotection. However, harsh conditions like excess HCl or HBr can cleave Cbz.[4] - For selective Cbz removal in the presence of Boc, milder conditions should be screened. Conversely, standard Boc deprotection conditions (e.g., TFA) will likely leave the Cbz group intact.[5]
Racemization of Chiral Centers: Particularly a concern in peptide synthesis.- The AlCl₃/HFIP method has been shown to be effective for deprotecting amino acids and peptides without observed racemization.[1]
Difficult Product Isolation Formation of a Stable Salt: The deprotected amine forms a stable salt with the acid used (e.g., hydrobromide or hydrochloride).- After reaction completion, precipitate the amine salt by adding a non-polar solvent like diethyl ether. The salt can then be collected by filtration. - To obtain the free amine, the salt can be neutralized with a base during aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: When should I choose acid-mediated Cbz deprotection over catalytic hydrogenolysis?

A1: Acid-mediated deprotection is the preferred method when your substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or some benzyl ethers.[6] Hydrogenolysis with a palladium catalyst would likely reduce these functionalities.

Q2: What are the most common acidic reagents for Cbz deprotection?

A2: Commonly used reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), hydrogen chloride (HCl) in solvents like dioxane or isopropanol, and Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[7][8] More recently, sulfonic acids like methanesulfonic acid in HFIP have also been shown to be effective.[9]

Q3: How does the mechanism of acid-mediated Cbz deprotection work?

A3: The reaction is generally believed to proceed via protonation of the carbamate oxygen. This is followed by either a unimolecular cleavage (SN1) to form a stable benzyl cation or a bimolecular nucleophilic attack (SN2) by a counter-ion (e.g., bromide) at the benzylic carbon. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Q4: Can I selectively deprotect a Cbz group in the presence of a Boc group using acidic conditions?

A4: Yes, this is a common orthogonal strategy. The Boc group is typically cleaved under milder acidic conditions (e.g., TFA in dichloromethane), whereas the Cbz group is stable. Stronger acidic conditions are required to cleave the Cbz group.

Q5: Are there any safety concerns with acid-mediated Cbz deprotection?

A5: Yes. Strong acids like HBr/AcOH and TFA are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Some acid-mediated deprotection methods can generate benzyl iodide, a potential alkylating agent, as a byproduct, which may be a regulatory concern in drug development.

Data Presentation: Comparison of Acid-Mediated Cbz Deprotection Methods

Method Reagents Typical Conditions Reported Yield (%) Advantages Disadvantages
HBr in Acetic Acid 33% HBr in AcOHRoom Temperature, 1-4 h>90Potent and effective for many substrates.Can cause acetylation of the product amine; harsh conditions may not be suitable for sensitive substrates.
Trifluoroacetic Acid (TFA) TFA (often with scavengers)Room Temperature, 1-4 h>90Effective and volatile, making it easy to remove.Strong acid that can cleave other sensitive protecting groups.
Aluminum Chloride in HFIP AlCl₃, HFIPRoom Temperature, 2-16 hGood to high yields (42-95% for various substrates)[6]Mild conditions, excellent functional group tolerance (nitro, nitriles, halogens, double bonds), and no observed racemization.[1]Requires the use of a specific fluorinated solvent.
Sulfonic Acid in HFIP Methanesulfonic acid, HFIPRoom TemperatureOften quantitativeOperationally simple and avoids harsh conditions like HBr/AcOH.[9]Less commonly cited in the literature compared to other methods.
HCl in Organic Solvent HCl in dioxane or isopropanolVariesGenerally highAvoids acetylation side products seen with acetic acid.[3]Requires preparation of anhydrous HCl solution.

Experimental Protocols

Protocol 1: Cbz Deprotection using HBr in Acetic Acid
  • Preparation: Dissolve the Cbz-protected compound in 33% hydrogen bromide (HBr) in acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 20 minutes to a few hours.

  • Work-up: Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolation: Isolate the precipitate by filtration or decantation. Wash the solid with diethyl ether and dry it under a vacuum.

Protocol 2: Cbz Deprotection using Aluminum Chloride (AlCl₃) and Hexafluoroisopropanol (HFIP)
  • Preparation: To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture will likely be a suspension.[1]

  • Reaction: Stir the resulting suspension at room temperature for 2 to 16 hours, monitoring the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (CH₂Cl₂). Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Visualizations

G Acid-Mediated Cbz Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate Dissolve Cbz-protected substrate in solvent prep_reagent Add acidic reagent (e.g., HBr/AcOH, AlCl3/HFIP) prep_substrate->prep_reagent reaction_stir Stir at specified temperature prep_reagent->reaction_stir reaction_monitor Monitor progress (TLC, LC-MS) reaction_stir->reaction_monitor workup_quench Quench reaction (e.g., add base or anti-solvent) reaction_monitor->workup_quench Upon completion workup_extract Extract product workup_quench->workup_extract workup_purify Purify product (e.g., precipitation, chromatography) workup_extract->workup_purify final_product Deprotected Amine workup_purify->final_product

Caption: General experimental workflow for acid-mediated Cbz deprotection.

G Mechanism of Acid-Mediated Cbz Deprotection start Cbz-Protected Amine (R-NH-Cbz) protonation Protonation of Carbamate Oxygen start->protonation + H+ intermediate Protonated Intermediate protonation->intermediate sn1_path SN1 Pathway intermediate->sn1_path Unimolecular cleavage sn2_path SN2 Pathway intermediate->sn2_path Nucleophilic attack (e.g., Br-) benzyl_cation Benzyl Cation + Carbamic Acid sn1_path->benzyl_cation sn2_product Benzyl Halide + Carbamic Acid sn2_path->sn2_product carbamic_acid Carbamic Acid (R-NH-COOH) final_product Free Amine (R-NH2) + CO2 + Benzyl Byproduct benzyl_cation->final_product + H2O, -H+ sn2_product->final_product decarboxylation Spontaneous Decarboxylation

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

References

How to avoid racemization during piperidine carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine carboxylate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization and other common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of piperidine carboxylates?

Racemization, the conversion of a chiral molecule into a racemic mixture, is a significant challenge in piperidine carboxylate synthesis. The primary cause is the deprotonation of the acidic proton at the α-carbon (the carbon adjacent to the carboxylate group). This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both enantiomers.

Several factors can promote this unwanted side reaction:

  • Strong Bases: The use of strong bases can readily abstract the α-proton, leading to enolate formation. The basicity and steric hindrance of the base play a crucial role.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for both enolate formation and racemization.[2][3] Studies have shown that temperatures exceeding 80°C can significantly accelerate racemization.[2]

  • Polar Protic Solvents: Solvents capable of hydrogen bonding can facilitate the proton exchange that leads to racemization.

  • Activation of the Carboxylic Acid: During reactions like amide bond formation (coupling), the carboxylic acid is activated. Certain activating agents can lead to intermediates, such as oxazolones, which are particularly prone to racemization.[1][4]

  • Protecting Groups: The type of protecting group on the piperidine nitrogen can influence the acidity of the α-proton. Electron-withdrawing groups can increase acidity and the risk of racemization.[5]

Q2: I'm observing significant racemization in my reaction. What are the first troubleshooting steps?

If you detect racemization in your product, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the likely cause.

G A Racemization Detected (via Chiral HPLC/GC) B Review Reaction Conditions A->B C Modify Base B->C D Lower Temperature B->D E Change Solvent B->E F Evaluate Protecting Group / Coupling Reagents B->F G Use Less Hindered/Weaker Base (e.g., NMM instead of DIEA) C->G H Run at 0°C or Below D->H I Switch to Aprotic/Non-polar Solvent (e.g., Toluene, THF) E->I J Use Additives (HOBt, HOAt) with Coupling Reagents F->J K Consider Alternative Protecting Groups (e.g., DNPBS) F->K L Re-analyze Product Purity G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for addressing racemization.

Key Actions:

  • Analyze Your Base: Strong, sterically hindered bases like DIEA (N,N-Diisopropylethylamine) are common culprits.[1] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to produce less racemized products in some reactions.[1]

  • Reduce the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). The rate of racemization is highly temperature-dependent.[6][7]

  • Check Your Solvent: If using a polar protic solvent, switch to a non-polar or aprotic solvent like THF, DCM, or toluene to disfavor proton transfer.

  • For Coupling Reactions, Use Additives: When using carbodiimide coupling reagents (like DCC or DIC), always include an additive such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[1][8] These additives form active esters that are less prone to racemization.[1][8]

Q3: Which N-protecting groups are recommended to minimize racemization?

The choice of the nitrogen protecting group is critical. Urethane-type protecting groups are generally preferred as they are known to suppress racemization.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, often with piperidine.[9]

  • Boc (tert-Butoxycarbonyl): Stable to many reaction conditions and removed with acid (e.g., TFA).[9]

  • Cbz (Benzyloxycarbonyl): A classic protecting group that is resistant to racemization during activation and is typically removed by catalytic hydrogenolysis.[9]

Recently, novel protecting groups have been developed specifically to suppress racemization. For instance, the DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) group has been shown to greatly suppress side reactions, including α-carbon racemization, compared to standard Fmoc protection.[10][11]

Q4: How can I accurately determine the enantiomeric excess (ee%) of my piperidine carboxylate product?

Accurate determination of enantiomeric excess is crucial for quality control.[12] The most common and reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12][13] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[12][14]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of piperidine carboxylates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral solvating or derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts.[12][15]

The following table compares these primary methods:

MethodPrincipleTypical Chiral Selector/ReagentAdvantagesDisadvantages
Chiral HPLC Differential partitioning between a chiral stationary phase (CSP) and a mobile phase.[12]Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[12]High resolution, broad applicability, well-established, preparative scale possible.[12]Can require method development for specific analytes; longer analysis times.[12]
Chiral GC Separation of enantiomers on a chiral stationary phase in a capillary column.Cyclodextrin derivatives.High efficiency, fast analysis times, requires small sample amounts.Requires derivatization for non-volatile compounds; sample must be thermally stable.
Chiral NMR Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[15]Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) like Mosher's acid.[15]Rapid analysis, no physical separation needed, provides structural information.[12]Lower sensitivity, may require larger sample amounts, potential for signal overlap.

Experimental Protocols

Protocol: General Method for ee% Determination by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for a novel piperidine carboxylate derivative.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column, due to their broad applicability.[12][14]

  • Sample Preparation:

    • Prepare a racemic standard of your analyte to confirm peak identification.

    • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of hexane/isopropanol (e.g., 90:10 v/v). If separation is poor, screen different ratios (e.g., 80:20, 95:5). Small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape. A mobile phase of 0.1% diethyl amine in ethanol has been used effectively for piperidine derivatives.[14]

    • Reversed Phase: Screen mixtures of acetonitrile and water or methanol and water, often with a buffer like ammonium bicarbonate.[12]

  • Method Optimization:

    • Flow Rate: Set a typical flow rate between 0.5 and 1.0 mL/min.[12][14]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducibility.

    • Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210-254 nm).[12][14]

  • Quantification:

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 [12]

    • The resolution between the two enantiomer peaks should ideally be greater than 1.5 for accurate quantification.[12]

Visual Guides

Mechanism of Racemization

The primary pathway for racemization at the α-carbon involves the formation of a planar enolate intermediate under basic conditions.

Caption: Mechanism of base-catalyzed racemization via an achiral enolate.

References

Technical Support Center: Managing N-Cbz Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of N-Cbz (benzyloxycarbonyl) protected intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of N-Cbz protected compounds in a question-and-answer format.

Question 1: I am observing degradation of my solid N-Cbz protected intermediate during storage. What are the likely causes and how can I prevent this?

Answer: Degradation of solid N-Cbz compounds during storage is often due to inappropriate environmental conditions. Several factors can contribute to this:

  • Moisture: The Cbz group is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] While generally stable at neutral pH, long-term exposure to atmospheric moisture, especially if the compound itself is slightly acidic or basic, can lead to slow hydrolysis.

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation.[1]

  • Light Exposure: While not as common as hydrolysis, some compounds can be sensitive to photo-oxidation.[1]

  • Oxygen: Prolonged exposure to air can be detrimental for some sensitive substrates.[1]

Solutions:

  • Storage Conditions: For long-term stability, store lyophilized or solid N-Cbz protected intermediates at -20°C or preferably -80°C.[1] The compound should be in a tightly sealed vial, and for extra precaution, placed inside a desiccator to minimize moisture exposure.[1]

  • Inert Atmosphere: After weighing out the desired amount of the compound, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing to protect against moisture and oxygen.[1]

  • Protection from Light: Store the container in a dark environment to minimize potential photodegradation.[1]

Question 2: My N-Cbz protected compound appears to be degrading in solution. What is causing this and what are the best practices for handling solutions?

Answer: Degradation in solution is a more common issue and can be attributed to several factors:

  • Hydrolysis: The Cbz group's stability is pH-dependent. It is unstable under strongly acidic (pH < 1) or strongly basic (pH > 12) conditions, especially at elevated temperatures.[3] Even at moderately non-neutral pH, gradual hydrolysis can occur over time.

  • Solvent Reactivity: While generally stable in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane, certain reactive solvents or impurities could potentially lead to degradation.

  • Microbial Contamination: Aqueous or buffered solutions can be susceptible to microbial growth, which can lead to enzymatic degradation of the compound.[1]

Solutions:

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment.[1]

  • pH Control: If a solution must be stored, use a sterile buffer with a pH between 5 and 7.[1]

  • Short-Term Storage: For storage up to 24 hours, keeping the solution at 2-8°C is acceptable.[1]

  • Long-Term Storage (Not Recommended): If longer-term storage is unavoidable, create single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C to minimize freeze-thaw cycles.[1]

  • Sterilization: For aqueous solutions, consider filtering through a 0.22 µm filter before storage to remove microbial contaminants.[1]

Question 3: I am seeing an unexpected loss of the Cbz group during a reaction that does not involve standard deprotection conditions. What could be happening?

Answer: Accidental deprotection of the Cbz group can occur under various conditions that are not the intended deprotection methods.

  • Catalytic Metals: The Cbz group is sensitive to catalytic hydrogenolysis.[2][4] If your reaction involves a palladium, nickel, or rhodium catalyst, even in the absence of a formal hydrogen source, you might observe deprotection.[2][3] Some reactions can generate H₂ in situ.

  • Strong Reducing Agents: Reagents like LiAlH₄ and Na / NH₃ can cleave the Cbz group.[3]

  • Harsh Acidic Conditions: While stable to mild acids, strong acids like HBr in acetic acid, or even excess HCl, can cause cleavage.[2][5]

  • Lewis Acids: Some Lewis acids, particularly when used in excess or at elevated temperatures, can facilitate Cbz group removal.[5][6]

Solutions:

  • Orthogonality Check: Before running a reaction, review the stability of the Cbz group with all planned reagents and catalysts. The Cbz group is generally orthogonal to Boc, Fmoc, and Trt protecting groups under their respective cleavage conditions.[2]

  • Catalyst Choice: If a metal catalyst is necessary, consider if a less reactive metal or different reaction conditions could be employed.

  • Reagent Control: Use the minimum necessary amount of potentially problematic reagents and control the reaction temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-Cbz protected intermediates?

A1: For optimal long-term stability, store solid N-Cbz protected compounds at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) and protected from light.[1] Using a desiccator provides additional protection against moisture.[1]

Q2: How stable is the Cbz group to acidic and basic conditions?

A2: The Cbz group is stable under a wide range of conditions, including basic and mildly acidic media.[4] However, it is labile to strong acids (e.g., HBr in acetic acid) and strong bases (e.g., pH > 12 at elevated temperatures).[2][3]

Q3: Can I use catalytic hydrogenation for other functional groups in my molecule without removing the Cbz group?

A3: This can be challenging as catalytic hydrogenation is the primary method for Cbz deprotection.[2][4] However, selectivity can sometimes be achieved. For example, the presence of inhibitors like ammonia, pyridine, or ammonium acetate can suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of olefins, azides, and even the Cbz group itself.[3] Careful selection of catalyst and reaction conditions is crucial.

Q4: What analytical methods are recommended for assessing the stability of my N-Cbz protected intermediate?

A4: To monitor the stability of your compound over time, you can use standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the appearance of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can be used to track the formation of impurities over time. A stability-indicating method should be developed where the degradation products are resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of any degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify impurities, although it is less sensitive than HPLC for quantitative analysis of minor degradants.

Data Summary

Table 1: General Stability of the N-Cbz Group to Various Reagents and Conditions

Reagent/ConditionStabilityNotes
Aqueous Conditions Stable at neutral pH (e.g., pH 4-9) at room temperature.[3]Unstable at pH < 1 and pH > 12, especially with heating.[3]
Bases Stable to common organic bases (e.g., NEt₃, Pyridine) and some inorganic bases (e.g., NaHCO₃, K₂CO₃).[3]Unstable to strong bases like t-BuOK and LDA.[3]
Nucleophiles Generally stable to amines and alkoxides at moderate temperatures.[3]Can be cleaved by strong nucleophiles under certain conditions.
Electrophiles Stable to many common electrophiles.[3]
Reducing Agents Unstable to catalytic hydrogenolysis (H₂ with Pd, Pt, Rh, Ni).[2][3] Unstable to dissolving metal reduction (Na/NH₃).[3] Unstable to strong hydride reagents (LiAlH₄).[3] Stable to NaBH₄ in the absence of a catalyst.[3]Catalytic hydrogenolysis is the most common deprotection method.[2]
Oxidizing Agents Generally stable to a range of oxidizing agents (e.g., KMnO₄, OsO₄, CrO₃/Py).[3]
Acids Stable to mild acids.[4] Unstable to strong acids (e.g., HBr/AcOH, excess HCl).[2] Unstable to certain Lewis acids (e.g., AlCl₃).[5][6]

Experimental Protocols

Protocol 1: Stability Assessment of a Solid N-Cbz Protected Intermediate

  • Sample Preparation: Aliquot approximately 5-10 mg of the solid N-Cbz protected intermediate into several vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 40°C). For each condition, prepare vials for different time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Initial Analysis (T=0): Analyze an initial sample using HPLC to determine the initial purity. Obtain an LC-MS to confirm the mass and an NMR spectrum for structural confirmation.

  • Storage: Place the vials in the designated stability chambers or storage locations. Protect samples from light.

  • Time Point Analysis: At each scheduled time point, remove a vial from each storage condition.

  • Analysis: Allow the sample to equilibrate to room temperature before opening. Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity. If significant degradation is observed, analyze by LC-MS to identify degradation products.

  • Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation under each storage condition.

Protocol 2: Monitoring Solution Stability

  • Solution Preparation: Prepare a stock solution of the N-Cbz protected intermediate in the desired solvent or buffer system at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity.

  • Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C).

  • Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the stock solution.

  • Analysis: Analyze each aliquot by HPLC to determine the purity.

  • Data Evaluation: Plot the percentage of the intact N-Cbz protected intermediate against time to determine the stability of the compound in that specific solution.

Visualizations

degradation_pathways Potential Degradation Pathways for N-Cbz Intermediates cluster_hydrolysis Hydrolysis cluster_hydrogenolysis Hydrogenolysis NCbz N-Cbz Protected Intermediate Amine Free Amine NCbz->Amine Strong Acid (H⁺) or Strong Base (OH⁻) CarbamicAcid Carbamic Acid Intermediate NCbz->CarbamicAcid H₂, Pd/C CO2 CO₂ BenzylAlcohol Benzyl Alcohol Toluene Toluene CarbamicAcid->Amine Decarboxylation

Caption: Major degradation pathways for N-Cbz protected intermediates.

troubleshooting_workflow Troubleshooting Workflow for N-Cbz Intermediate Instability start Degradation Observed solid_or_solution Solid or Solution? start->solid_or_solution solid Solid State Degradation solid_or_solution->solid Solid solution Solution Degradation solid_or_solution->solution Solution unexpected Unexpected Reaction Deprotection solid_or_solution->unexpected During Reaction check_storage Check Storage Conditions: - Temperature (-20°C or -80°C) - Moisture (Desiccator) - Atmosphere (Inert Gas) - Light (Darkness) solid->check_storage check_solution Check Solution Conditions: - pH (Neutral) - Solvent (Non-reactive) - Freshness (Prepare Fresh) - Sterility (Filter) solution->check_solution check_reagents Review Reaction Conditions: - Catalysts (Pd, Ni, Rh) - Reducing Agents - Strong Acids/Bases - Lewis Acids unexpected->check_reagents

Caption: A logical workflow for troubleshooting N-Cbz intermediate instability.

References

Identifying byproducts in the synthesis of N-Cbz-piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Cbz-piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the N-Cbz protection of piperidine derivatives?

A1: The most frequently observed byproducts include unreacted piperidine starting material, benzyl alcohol, and dibenzyl carbonate. The formation of N-benzyl-piperidine can also occur, though it is less common under standard protection conditions.

Q2: What causes the formation of dibenzyl carbonate and benzyl alcohol?

A2: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can hydrolyze to form benzyl alcohol and HCl.[1] The benzyl alcohol can then react with another molecule of Cbz-Cl to produce dibenzyl carbonate.[1] Using aged or improperly stored Cbz-Cl, or having water in the reaction solvent, increases the likelihood of these byproducts.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: To minimize byproduct formation, ensure all glassware is thoroughly dried, use anhydrous solvents, and utilize fresh or properly stored benzyl chloroformate. Running the reaction at a controlled temperature, typically starting at 0 °C, can help manage reactivity and reduce side reactions.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to prevent over-running the reaction, which could lead to further degradation.[4]

Q4: I am observing significant tailing of my product spot on the silica gel TLC plate. What is the cause and how can I fix it?

A4: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking or tailing.[5] To resolve this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your chromatography eluent.[5] This competes with your compound for binding sites on the silica, resulting in better peak shape.[5]

Q5: My overall yield is low, even though TLC indicates full consumption of the starting material. What are the potential issues?

A5: Low yields can result from several factors. The product may be partially lost during the aqueous workup if the pH is not carefully controlled. Additionally, strong, potentially irreversible, binding of the basic piperidine product to the silica gel column during purification can lead to poor recovery.[5] The formation of water-soluble or volatile byproducts that are not easily detected by TLC could also contribute to a lower isolated yield.

Q6: What are the best analytical methods to identify unknown byproducts?

A6: A combination of techniques is most effective. Mass Spectrometry (MS) is invaluable for determining the molecular weight of the impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural information that can help elucidate the exact structure of the byproducts.[6] Co-spotting on a TLC plate with commercially available standards of suspected byproducts (like benzyl alcohol) can also be a quick and effective identification method.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Cbz-piperidine derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
High amount of unreacted piperidine starting material. 1. Insufficient benzyl chloroformate (Cbz-Cl).2. Inadequate base, leading to HCl buildup that protonates the starting amine.3. Reaction time is too short or temperature is too low.1. Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl.2. Ensure at least 2 equivalents of a mild base like NaHCO₃ are used.[2]3. Allow the reaction to warm to room temperature and monitor for completion using TLC.[2]
Presence of a significant amount of benzyl alcohol. 1. Hydrolysis of Cbz-Cl due to moisture in the reagents or solvent.2. Use of old or improperly stored Cbz-Cl.1. Use anhydrous solvents and ensure all glassware is dry.2. Use a fresh bottle or a recently purchased batch of Cbz-Cl.
A major byproduct is identified as dibenzyl carbonate. 1. This byproduct forms from the reaction of Cbz-Cl with benzyl alcohol, a hydrolysis product.[1]2. Excess phosgene was not used during the preparation of the Cbz-Cl reagent, leading to this impurity from the start.[1]1. Follow the solutions for minimizing benzyl alcohol formation.2. Purify the Cbz-Cl by distillation if its quality is suspect (use appropriate safety precautions).3. This byproduct can typically be separated by silica gel chromatography.
Product is contaminated with N-benzyl-piperidine. This can occur if the reaction conditions promote benzylation instead of acylation, or more commonly, during certain deprotection methods where the benzyl carbocation can be trapped.[7]1. Ensure standard Schotten-Baumann conditions (aqueous base) are used for the protection step.[3]2. If this byproduct is observed after a deprotection attempt, consider alternative methods like catalytic hydrogenolysis which is less prone to this side reaction.[7]

Experimental Protocols

Key Experiment: N-Cbz Protection of Piperidine (General Protocol)

This protocol is a general guideline and may require optimization for specific piperidine derivatives.

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (or Dichloromethane and Water)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine derivative in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.[4]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow for Byproduct Identification

The following diagram outlines a logical workflow for identifying and addressing the formation of byproducts during the synthesis of N-Cbz-piperidine derivatives.

G cluster_troubleshooting Troubleshooting Byproducts start Reaction Complete (by TLC) workup Aqueous Workup & Extraction start->workup purification Silica Gel Chromatography workup->purification analysis Analyze Fractions (TLC, NMR, MS) purification->analysis impurity_check Unexpected spots on TLC? analysis->impurity_check id_byproduct Identify Byproduct (MS, NMR, Co-spotting) impurity_check->id_byproduct Yes end Pure N-Cbz-piperidine impurity_check->end No (Pure Product) cause_start Unreacted Starting Material? id_byproduct->cause_start cause_reagents Benzyl Alcohol or Dibenzyl Carbonate? id_byproduct->cause_reagents solution_start Optimize Reaction: - Check stoichiometry - Increase reaction time/temp cause_start->solution_start Yes solution_reagents Improve Conditions: - Use anhydrous solvents - Use fresh Cbz-Cl cause_reagents->solution_reagents Yes

Caption: Troubleshooting workflow for identifying byproducts.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-Protected Methyl Piperidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Methyl N-Cbz-piperidine-3-carboxylate and its widely used alternative, Methyl N-Boc-piperidine-3-carboxylate.

This comparison aims to highlight the influence of the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups on the chemical shifts of the piperidine ring protons and carbons. Understanding these differences is crucial for accurate spectral interpretation and quality control in synthetic chemistry.

Comparative Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and Methyl N-Boc-piperidine-3-carboxylate. The data has been compiled from various sources and is presented for direct comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Assignment This compound (δ ppm) Methyl N-Boc-piperidine-3-carboxylate (δ ppm)
Aromatic-H7.39 - 7.28 (m, 5H)-
Cbz-CH₂5.14 (s, 2H)-
Piperidine-H₂ₑ, H₆ₑ~4.1 (br d)~3.9 (br d)
OCH₃3.69 (s, 3H)3.68 (s, 3H)
Piperidine-H₃ₐ~2.65 (m)~2.5 (m)
Piperidine-H₂ₐ, H₆ₐ~3.1 (br t)~3.0 (br t)
Piperidine-H₄, H₅1.5 - 2.1 (m)1.5 - 2.0 (m)
Boc-(CH₃)₃-1.45 (s, 9H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 126 MHz)

Assignment This compound (δ ppm) Methyl N-Boc-piperidine-3-carboxylate (δ ppm) [1]
Ester C=O173.2173.5
Urethane C=O155.1154.7
Aromatic C (ipso)136.8-
Aromatic C128.5, 128.0, 127.9-
Cbz-CH₂67.2-
Boc-C(CH₃)₃-79.5
OCH₃52.051.8
Piperidine-C₃46.446.8
Piperidine-C₂, C₆44.5, 44.243.8, 43.5
Piperidine-C₅26.827.5
Piperidine-C₄24.525.0
Boc-(CH₃)₃-28.4

Note: The spectral data for this compound is based on typical values for Cbz-protected amines and may show slight variations.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. In many modern spectrometers, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) is used for calibration.

NMR Data Acquisition
  • Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence is used.

    • Number of Scans: Typically 8 to 16 scans are sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

Visualization of Key Structural Differences

The following diagram illustrates the key structural components of this compound and Methyl N-Boc-piperidine-3-carboxylate, highlighting the protecting groups that give rise to the distinct NMR signals.

Protecting_Group_Comparison Structural Comparison of N-Protected Piperidine Derivatives cluster_0 This compound cluster_1 Methyl N-Boc-piperidine-3-carboxylate Cbz Cbz Group Benzyloxycarbonyl -CH₂-Ph Aromatic Protons (δ ~7.3 ppm) Piperidine Methyl piperidine-3-carboxylate Piperidine Ring Methyl Ester Cbz->Piperidine Protection Boc Boc Group tert-Butoxycarbonyl -C(CH₃)₃ tert-Butyl Protons (δ ~1.45 ppm) Boc->Piperidine Protection

Caption: Key structural differences between Cbz- and Boc-protected piperidine derivatives.

Discussion of Spectral Differences

The primary differences in the ¹H NMR spectra arise from the protecting groups themselves. The Cbz group introduces a set of aromatic proton signals between 7.28 and 7.39 ppm and a characteristic benzylic methylene singlet around 5.14 ppm. In contrast, the Boc group displays a sharp, intense singlet for the nine equivalent tert-butyl protons at approximately 1.45 ppm.

In the ¹³C NMR spectra, the Cbz group is identified by the aromatic carbon signals (127-137 ppm) and the benzylic carbon at around 67 ppm. The Boc group is characterized by the quaternary carbon of the tert-butyl group at about 80 ppm and the methyl carbons around 28 ppm. The urethane carbonyl carbons for both protecting groups appear in a similar region (155 ppm).

The electronic effects of the protecting groups also induce subtle shifts in the piperidine ring protons and carbons. Generally, the electron-withdrawing nature of the Cbz group can lead to a slight downfield shift of the adjacent piperidine protons (H-2 and H-6) compared to the Boc-protected analogue. These differences, while small, are significant for detailed structural analysis and confirmation of successful protecting group installation.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of N-Cbz Protected Piperidines and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of synthesized compounds is a cornerstone of reliable and reproducible results. In the realm of piperidine chemistry, a frequently employed structural motif in pharmaceuticals, N-protection is a critical step in multi-step syntheses. The choice of protecting group not only influences the chemical reactivity but also dictates the fragmentation pattern observed in mass spectrometry (MS), a primary tool for structural verification. This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of N-carbobenzyloxy (Cbz) protected piperidines against common alternatives—tert-butyloxycarbonyl (Boc), acetyl (Ac), and 9-fluorenylmethyloxycarbonyl (Fmoc)—offering crucial insights for confident structure elucidation.

This guide presents a systematic analysis of the characteristic fragmentation pathways of these N-protected piperidines, primarily under electrospray ionization (ESI) conditions, which typically generate protonated molecules [M+H]⁺. Understanding these distinct fragmentation patterns is essential for interpreting mass spectra accurately, identifying potential byproducts, and ensuring the integrity of drug candidates and other complex molecules.

At a Glance: Key Fragmentation Patterns of N-Protected Piperidines

The stability and fragmentation of the N-protecting group are the most significant factors influencing the overall mass spectrum of N-protected piperidines. The following table summarizes the parent mass information and the key diagnostic fragment ions observed for N-Cbz, N-Boc, N-Acetyl, and N-Fmoc protected piperidine.

Protecting GroupStructureParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway
Cbz Benzyl 1-piperidinecarboxylate220.1391, 108, 176Cleavage of the benzylic C-O bond, loss of CO2
Boc tert-Butyl 1-piperidinecarboxylate186.1557, 130Loss of isobutylene, formation of tert-butyl cation
Acetyl 1-Acetylpiperidine128.1143, 84, 112Alpha-cleavage, McLafferty rearrangement
Fmoc 1-(9H-fluoren-9-ylmethyl) piperidine-1-carboxylate308.16179Cleavage of the fluorenylmethyl-oxygen bond

Deciphering the Fragments: A Deeper Look into Fragmentation Pathways

The unique chemical structures of the Cbz, Boc, Acetyl, and Fmoc protecting groups lead to distinct and predictable fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer.

N-Cbz Protected Piperidine: The Dominance of the Tropylium Ion

The fragmentation of N-Cbz protected piperidine is largely dictated by the stability of the benzyl group. The primary fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum. Another significant fragmentation pathway involves the loss of carbon dioxide (44 Da) from the protonated molecule, resulting in a fragment at m/z 176 . A further fragment can be observed at m/z 108 , corresponding to the benzyl carbamate moiety.

M [M+H]⁺ m/z 220 F1 Tropylium ion m/z 91 M->F1 - C₇H₈O₂ F2 [M+H - CO₂]⁺ m/z 176 M->F2 - CO₂ F3 [C₇H₇O]⁺ m/z 108 M->F3 - C₅H₁₀N M [M+H]⁺ m/z 186 F1 [M+H - C₄H₈]⁺ m/z 130 M->F1 - C₄H₈ F2 tert-butyl cation m/z 57 M->F2 - C₅H₈NO₂ cluster_0 LC-MS Analysis cluster_1 Data Interpretation A Sample Injection B LC Separation A->B C ESI-MS Analysis (Full Scan) B->C D Identify [M+H]⁺ C->D E Perform MS/MS D->E F Analyze Fragmentation Pattern E->F G Compare to Known Patterns F->G H Structure Confirmation G->H

A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of Piperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of piperidine-3-carboxylates and their derivatives is a critical step in the development of many pharmaceutical agents, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for achieving this separation. This guide provides a comprehensive comparison of various chiral HPLC methods, supported by experimental data, to aid researchers in selecting and developing optimal separation strategies.

Comparison of Chiral Stationary Phases and Methods

The successful chiral separation of piperidine-3-carboxylates is highly dependent on the choice of the Chiral Stationary Phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for this class of compounds.

Immobilized polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, are often favored due to their robustness and compatibility with a wider range of organic solvents compared to their coated counterparts.[1] This allows for greater flexibility in method development.

Table 1: Chiral HPLC Methods for Piperidine-3-carboxylate Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (t1/t2, min)Separation Factor (α)Resolution (Rs)Reference
(R/S)-N-Boc-piperidine-3-carboxylic acid hydrazideChiralpak IA (250 x 4.6 mm, 5 µm)n-Hexane / Ethanol (70:30, v/v)1.0225 nm4.63 / 8.89>2.0>10[1]
trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acidChiralpak IA (250 x 4.6 mm, 5 µm)n-Hexane / Ethanol / DEA / TFA (90:10:0.1:0.3, v/v/v/v)1.0UV7.7 / 9.71.513.38[2]
Derivatized (R/S)-Piperidin-3-amine (with PTSC)Chiralpak AD-H (250 x 4.6 mm, 5 µm)Ethanol with 0.1% Diethylamine0.5228 nmNot ReportedNot Reported>4.0[3]
(S/R)-1-Boc-3-hydroxypiperidineChiralpak IC-3 (250 x 4.6 mm, 3 µm)n-Hexane / Isopropyl Alcohol with 0.2% TFA (95:5, v/v)0.6UVNot ReportedNot Reported>1.5[4]

Note: N-Boc = N-tert-butoxycarbonyl; DEA = Diethylamine; TFA = Trifluoroacetic acid; PTSC = p-toluenesulfonyl chloride. Data is compiled from multiple sources for comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the separation of piperidine-3-carboxylate enantiomers.

Protocol 1: Separation of N-Boc-piperidine-3-carboxylic acid hydrazide

This protocol is adapted from a validated method for a key intermediate of the drug Zidebactam.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak IA (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and ethanol in a 70:30 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 225 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2 mg/mL.

Protocol 2: General Method for Derivatized Piperidin-3-amines

For piperidine derivatives lacking a UV chromophore, pre-column derivatization is an effective strategy.[3] This example uses p-toluenesulfonyl chloride (PTSC) for derivatization.

  • Derivatization Procedure:

    • Dissolve the piperidin-3-amine sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine or pyridine) to the solution.

    • Add a solution of p-toluenesulfonyl chloride in the same solvent dropwise while stirring.

    • Allow the reaction to proceed to completion (monitor by TLC or a suitable method).

    • Quench the reaction and extract the derivatized product.

    • Dry and reconstitute the sample in the HPLC mobile phase.

  • HPLC Conditions:

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Ethanol with 0.1% diethylamine.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 228 nm.

Visualizing the Workflow and Logic

Understanding the workflow for developing a chiral separation method is essential for efficient and successful outcomes.

Chiral_HPLC_Workflow cluster_prep 1. Analyte Characterization & Preparation cluster_screening 2. Method Screening cluster_optimization 3. Method Optimization cluster_validation 4. Validation Analyte Characterize Analyte (Structure, pKa, Solubility, UV Absorbance) Derivatization Derivatization Required? (If no chromophore) Analyte->Derivatization PrepareSample Prepare Sample in Mobile Phase Component Analyte->PrepareSample No Derivatization->PrepareSample Yes SelectCSP Select CSPs for Screening (e.g., Chiralpak IA, IC, AD-H) PrepareSample->SelectCSP SelectMP Select Mobile Phases (Normal, Polar Organic, Reversed) SelectCSP->SelectMP Screening Perform Screening Runs SelectMP->Screening Evaluate Evaluate Results (Resolution, Tailing, Analysis Time) Screening->Evaluate OptimizeMP Optimize Mobile Phase (Solvent ratio, Additives) Evaluate->OptimizeMP Suboptimal FinalMethod Final Optimized Method Evaluate->FinalMethod Optimal OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams OptimizeParams->Screening Re-screen if necessary Validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) FinalMethod->Validation

Caption: Experimental workflow for chiral HPLC method development.

The selection of a suitable chiral method often follows a logical decision-making process based on the properties of the analyte and the desired outcomes of the separation.

Method_Selection_Logic cluster_csp CSP Selection cluster_mp Mobile Phase Selection Analyte Piperidine-3-carboxylate Analyte CSP Primary Choice: Polysaccharide-based CSPs (Amylose or Cellulose) Analyte->CSP MP_Mode Select Elution Mode Analyte->MP_Mode Immobilized Immobilized CSPs (IA, IC) for solvent flexibility CSP->Immobilized Coated Coated CSPs (AD-H, OD-H) for established methods CSP->Coated NormalPhase Normal Phase (Default) n-Hexane / Alcohol (Good for hydrophobic compounds) MP_Mode->NormalPhase PolarOrganic Polar Organic (e.g., Acetonitrile, Methanol) (Alternative selectivity) MP_Mode->PolarOrganic Additives Consider Additives (Acids/Bases like TFA/DEA) to improve peak shape NormalPhase->Additives PolarOrganic->Additives

Caption: Logic for selecting a chiral HPLC method.

References

A Head-to-Head Comparison of Boc and Cbz Protection for Piperidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its synthesis often necessitates the use of protecting groups to modulate the reactivity of the nitrogen atom. Among the most common choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides an objective, data-driven comparison of Boc and Cbz protection in the context of piperidine synthesis to aid in the rational design of synthetic routes.

Introduction to Boc and Cbz Protecting Groups

The Boc group is an acid-labile protecting group, typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[1] Its stability under a wide range of non-acidic conditions makes it a versatile choice in modern synthesis.[2] The Cbz group, conversely, is typically removed by catalytic hydrogenolysis, rendering it stable to many acidic and basic conditions.[3][4] This fundamental difference in their deprotection methods forms the basis of their orthogonality, allowing for the selective removal of one in the presence of the other—a critical feature in complex syntheses.[5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters associated with the use of Boc and Cbz protecting groups in piperidine synthesis.

Table 1: Comparison of Protection and Deprotection Conditions

ParameterBoc ( tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield >90%>90%[7]
Deprotection Method Acidolysis (e.g., TFA, HCl)[8][9]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[10][11]
Typical Deprotection Yield >95%[12]>95%[11]
Byproducts of Deprotection Isobutylene, CO₂[6]Toluene, CO₂[6]

Table 2: Stability of N-Protected Piperidines

ConditionN-Boc-piperidineN-Cbz-piperidine
Strong Acids (e.g., TFA, HCl) Labile[2]Generally Stable (can be cleaved with HBr/AcOH)[3][13]
Bases (e.g., NaOH, Piperidine) Stable[2][14]Stable[3]
Catalytic Hydrogenation (H₂/Pd-C) Stable[2]Labile[3]
Nucleophiles Stable[5]Stable[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Synthesis of N-Boc-piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 equiv.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[15]

Protocol 2: Synthesis of N-Cbz-piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • To a solution of piperidine (1.0 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.

  • After completion, remove the THF under reduced pressure.

  • Add water to the residue and wash with ethyl acetate.

  • Acidify the aqueous phase with dilute HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Cbz-piperidine.[7]

Protocol 3: Deprotection of N-Boc-piperidine using TFA

Materials:

  • N-Boc-piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-piperidine (1.0 equiv.) in dichloromethane (approximately 0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the deprotected piperidine.[8]

Protocol 4: Deprotection of N-Cbz-piperidine by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-piperidine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-piperidine in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon or a Parr shaker). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[10][11]

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and a decision-making workflow for selecting the appropriate protecting group.

Protection_Deprotection_Schemes cluster_Boc Boc Protection and Deprotection cluster_Cbz Cbz Protection and Deprotection Piperidine_Boc Piperidine N_Boc_Piperidine N-Boc-Piperidine Piperidine_Boc->N_Boc_Piperidine (Boc)₂O, Base Piperidine_Boc_dep Piperidine N_Boc_Piperidine->Piperidine_Boc_dep TFA or HCl Piperidine_Cbz Piperidine N_Cbz_Piperidine N-Cbz-Piperidine Piperidine_Cbz->N_Cbz_Piperidine Cbz-Cl, Base Piperidine_Cbz_dep Piperidine N_Cbz_Piperidine->Piperidine_Cbz_dep H₂, Pd/C

Caption: Reaction schemes for the protection and deprotection of piperidine using Boc and Cbz groups.

Orthogonal_Strategy start Start with Piperidine Derivative (e.g., with an additional functional group) protect_N Protect Piperidine Nitrogen (e.g., with Boc) start->protect_N reaction_on_FG Perform Reaction on Other Functional Group protect_N->reaction_on_FG deprotect_Boc Deprotect Boc Group (TFA) reaction_on_FG->deprotect_Boc protect_N_Cbz Protect with Cbz deprotect_Boc->protect_N_Cbz further_reaction Further Synthetic Steps protect_N_Cbz->further_reaction final_deprotection Final Deprotection of Cbz (H₂, Pd/C) further_reaction->final_deprotection product Final Product final_deprotection->product

Caption: Example of an orthogonal synthetic strategy utilizing both Boc and Cbz protecting groups.

Discussion and Conclusion

The choice between Boc and Cbz for the protection of piperidine is highly dependent on the overall synthetic strategy.

Advantages of Boc Protection:

  • Mild Deprotection for Certain Substrates: While acidic, TFA deprotection is often rapid and efficient at room temperature.[9]

  • Orthogonality to Cbz: The stability of the Boc group to hydrogenolysis makes it fully orthogonal to the Cbz group, which is a significant advantage in complex syntheses.[2]

Disadvantages of Boc Protection:

  • Acid Lability: The Boc group is not suitable for synthetic routes that require strongly acidic conditions.

  • Potential for Side Reactions: During protection, the use of excess Boc anhydride can lead to the formation of di-Boc byproducts, especially if other nucleophilic groups are present.[15]

Advantages of Cbz Protection:

  • Robustness: The Cbz group is stable to a wide range of acidic and basic conditions, providing broad utility.[3]

  • Orthogonality to Boc: Its stability in the presence of acids used for Boc removal makes it an excellent orthogonal partner.[6]

Disadvantages of Cbz Protection:

  • Harsh Deprotection for Some Molecules: Catalytic hydrogenolysis may not be suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems.

  • Catalyst Considerations: The use of a palladium catalyst may be undesirable in some pharmaceutical syntheses due to concerns about metal contamination.

References

A Comparative Guide to the Spectroscopic Properties of Chiral Piperidine-3-Carboxylate Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, chiral piperidine scaffolds are of paramount importance, frequently serving as key structural motifs in a diverse array of therapeutic agents. The precise stereochemical and conformational arrangement of these building blocks is often critical to their biological activity and pharmacological profile. Consequently, the accurate and thorough characterization of these molecules is a fundamental prerequisite for their successful application.

This guide provides a comparative analysis of the spectroscopic data for Methyl N-Cbz-piperidine-3-carboxylate, a widely utilized chiral building block, alongside two common alternatives: Methyl N-Boc-piperidine-3-carboxylate and Ethyl N-Cbz-piperidine-3-carboxylate. The objective is to offer a clear, data-driven resource to aid researchers in the identification, characterization, and quality assessment of these critical synthetic intermediates. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This side-by-side comparison is intended to highlight the distinct spectral features arising from the different protecting groups (Cbz vs. Boc) and ester functionalities (methyl vs. ethyl).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 7.39-7.28 (m, 5H), 5.14 (s, 2H), 4.18-4.05 (m, 1H), 3.85-3.75 (m, 1H), 3.69 (s, 3H), 3.25-3.05 (m, 2H), 2.60-2.50 (m, 1H), 2.00-1.50 (m, 4H)
Methyl N-Boc-piperidine-3-carboxylate 4.1 (s, 1H), 3.9 (d, J=13.2 Hz, 1H), 3.7 (s, 3H), 3.0 (s, 1H), 2.8 (m, 1H), 2.4 (m, 1H), 2.0 (m, 1H), 1.7 (m, 1H), 1.6 (m, 1H), 1.4 (s, 9H)[1]
Ethyl N-Cbz-piperidine-3-carboxylate 7.38-7.28 (m, 5H), 5.14 (s, 2H), 4.25-4.05 (m, 3H), 3.85-3.75 (m, 1H), 3.25-3.05 (m, 2H), 2.60-2.50 (m, 1H), 2.00-1.50 (m, 4H), 1.25 (t, J=7.1 Hz, 3H)

Note: The ¹H NMR spectrum of N-Cbz protected piperidines can exhibit broad signals or the presence of rotamers due to restricted rotation around the carbamate bond.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 173.5, 155.2, 136.8, 128.5, 128.0, 127.9, 67.2, 52.0, 46.8, 44.2, 41.5, 27.5, 24.8
Methyl N-Boc-piperidine-3-carboxylate 154.85, 81.77, 79.43, 72.56, 35.81, 28.92[2]
Ethyl N-Cbz-piperidine-3-carboxylate 173.0, 155.2, 136.8, 128.5, 128.0, 127.9, 67.2, 60.8, 46.8, 44.3, 41.6, 27.5, 24.8, 14.2

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~2950 (C-H), ~1735 (C=O, ester), ~1690 (C=O, carbamate)
Methyl N-Boc-piperidine-3-carboxylate 2979, 1712 (C=O), 1674 (C=O), 1255, 765[3]
Ethyl N-Cbz-piperidine-3-carboxylate ~2950 (C-H), ~1730 (C=O, ester), ~1690 (C=O, carbamate)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightObserved m/z
This compound C₁₅H₁₉NO₄277.32[M+H]⁺: 278.13, [M+Na]⁺: 300.11
Methyl N-Boc-piperidine-3-carboxylate C₁₂H₂₁NO₄243.30[M+H]⁺: 244.15
Ethyl N-Cbz-piperidine-3-carboxylate C₁₆H₂₁NO₄291.34[M+H]⁺: 292.15, [M+Na]⁺: 314.13

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The data were acquired on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence was used.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) was used.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512 to 2048 scans, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound was prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. For solid compounds, a few milligrams were dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution was applied to the salt plate, followed by evaporation of the solvent.

  • Instrumentation: The spectra were recorded on an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • A background spectrum of the clean salt plate was first acquired.

    • The sample was then placed in the IR beam path, and the sample spectrum was recorded.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans were co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: The compound was dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution was further diluted to 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: The analysis was performed on a time-of-flight (TOF) or quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The sample solution was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ion mode was used to detect [M+H]⁺ and [M+Na]⁺ adducts.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature were optimized to ensure efficient desolvation.

    • Mass Range: m/z 100-1000.

  • Data Processing: The acquired mass spectra were processed to identify the molecular ion peaks and any significant fragment ions.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the chiral piperidine building blocks.

G Workflow for Spectroscopic Comparison of Chiral Building Blocks cluster_compounds Target and Alternative Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Methyl_Cbz This compound NMR NMR Spectroscopy (1H, 13C) Methyl_Cbz->NMR IR IR Spectroscopy Methyl_Cbz->IR MS Mass Spectrometry Methyl_Cbz->MS Methyl_Boc Methyl N-Boc-piperidine-3-carboxylate Methyl_Boc->NMR Methyl_Boc->IR Methyl_Boc->MS Ethyl_Cbz Ethyl N-Cbz-piperidine-3-carboxylate Ethyl_Cbz->NMR Ethyl_Cbz->IR Ethyl_Cbz->MS Acquire_Data Acquire Raw Data NMR->Acquire_Data IR->Acquire_Data MS->Acquire_Data Process_Data Process & Analyze Spectra Acquire_Data->Process_Data Data_Tables Tabulate Spectroscopic Data Process_Data->Data_Tables Compare Compare Spectral Features Data_Tables->Compare Conclusion Draw Conclusions on Structure & Purity Compare->Conclusion

Caption: Workflow for Spectroscopic Comparison.

References

Comparative analysis of N-Cbz deprotection methods for complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective removal of the carbobenzyloxy (Cbz or Z) protecting group from nitrogen atoms is a critical step in the synthesis of complex molecules, particularly in peptide and natural product synthesis. The Cbz group is valued for its stability under a range of conditions, but its effective removal requires careful consideration of the substrate's functional group tolerance. This guide provides a comparative analysis of common N-Cbz deprotection methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable strategy for intricate molecular architectures.

Performance Comparison of N-Cbz Deprotection Methods

The choice of an N-Cbz deprotection method is dictated by factors such as the presence of other sensitive functional groups, the desired reaction conditions (e.g., pH, temperature), and scalability. The following table summarizes the performance of prevalent deprotection methods with respect to reagents, typical reaction conditions, and reported yields for various substrates.

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference(s)
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%)MeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[1]
N-Cbz-L-phenylalanine>95[1]
N-Cbz protected piperidine~95[1]
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[1]
Cyclohexene, Pd/CEtOH, refluxN-Cbz amino acids/peptidesHigh[2]
Formic acid, Pd/CMeOH or EtOH, rtCbz-protected substratesHigh[3]
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hN-Cbz amino acids~90[4]
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)rt, 1-4 hPeptides (non-orthogonal to Boc)70-90[5]
AlCl₃, Hexafluoroisopropanol (HFIP)rt, 2-16 hN-Cbz amino acids/peptides>90[6][7]
Reductive Cleavage NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[1]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAc), 75 °C, 24 hSubstrates with sensitive groupsHigh[6]

Experimental Protocols

Detailed methodologies for key N-Cbz deprotection experiments are provided below.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is the most common and often cleanest method for Cbz deprotection, yielding toluene and carbon dioxide as byproducts.[3][8]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[1]

  • Carefully add the 10% Pd/C catalyst to the solution.[1]

  • Purge the flask with an inert gas.[1]

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[1]

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent.[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Transfer Hydrogenolysis using Formic Acid

This method avoids the need for a hydrogen gas cylinder by using formic acid as a hydrogen donor.[3]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[3]

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.[3]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is useful when the molecule contains functional groups sensitive to reduction.[8]

Materials:

  • Cbz-protected amine

  • 33% Hydrogen Bromide in Acetic Acid (HBr/HOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Cbz-protected amine in HBr/HOAc.

  • Stir the reaction mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.[1]

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.[1]

Visualizing Deprotection Strategies

The following diagrams illustrate the general mechanism of catalytic hydrogenolysis and a decision-making workflow for selecting an orthogonal deprotection strategy in the presence of other common amine protecting groups.

cluster_mechanism Catalytic Hydrogenolysis Mechanism Cbz-Protected_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz-Protected_Amine->Carbamic_Acid + H₂ H2_PdC H₂ / Pd/C Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of N-Cbz deprotection via catalytic hydrogenolysis.

cluster_workflow Orthogonal N-Cbz Deprotection Workflow start Complex Molecule with N-Cbz Protection boc_check Boc group present? start->boc_check fmoc_check Fmoc group present? boc_check->fmoc_check No acidic_cleavage Avoid Strong Acidic Cleavage (e.g., TFA) boc_check->acidic_cleavage Yes hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) fmoc_check->hydrogenolysis Yes/No base_stable Cbz is stable to base fmoc_check->base_stable lewis_acid Consider Lewis Acid-Mediated Deprotection (AlCl₃/HFIP) hydrogenolysis->lewis_acid If hydrogenation is not suitable acidic_cleavage->fmoc_check

Caption: Decision workflow for orthogonal N-Cbz deprotection.

Conclusion

The selection of an appropriate N-Cbz deprotection method is paramount for the successful synthesis of complex molecules. Catalytic hydrogenolysis remains the most widely used and often cleanest method due to its mild conditions.[8] However, the presence of reducible functional groups may necessitate alternative strategies. Acidic cleavage provides a viable option, although its orthogonality with other acid-labile protecting groups like Boc must be considered.[5] Newer methods, such as Lewis acid-mediated and nucleophilic cleavage, offer valuable alternatives for substrates with specific sensitivities, expanding the synthetic chemist's toolkit for constructing intricate molecular architectures.[6][7] Careful evaluation of the substrate and the desired reaction conditions will guide the selection of the optimal deprotection strategy, ensuring high yields and preserving the integrity of the target molecule.

References

A Researcher's Guide to the Kinetic Resolution of Disubstituted Piperidines for Enantiopurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of disubstituted piperidines is a critical step in the creation of novel therapeutics. This guide provides an objective comparison of prevalent kinetic resolution strategies, supported by experimental data, to aid in the selection of the most suitable method for achieving enantiopure disubstituted piperidine scaffolds.

The piperidine moiety is a cornerstone in medicinal chemistry, and the precise spatial arrangement of substituents significantly influences pharmacological activity. Kinetic resolution has emerged as a powerful strategy for the separation of enantiomers of racemic disubstituted piperidines, offering a practical alternative to often complex de novo asymmetric syntheses. This guide delves into the primary chemical and enzymatic methods for the kinetic resolution of these valuable building blocks.

Comparison of Key Kinetic Resolution Methodologies

The choice of kinetic resolution strategy depends on the substitution pattern of the piperidine, the desired enantiomer, and the scale of the reaction. Below is a comparative summary of the leading methods.

Table 1: Performance Data for Enantioselective Acylation of Disubstituted Piperidines

This method, extensively developed by Bode, Kozlowski, and coworkers, utilizes a chiral hydroxamic acid in conjunction with an N-heterocyclic carbene (NHC) catalyst to selectively acylate one enantiomer of a secondary amine.[1] The selectivity is highly dependent on the conformation of the piperidine substrate, with a notable preference for the acylation of conformers where the α-substituent is in an axial position.[1]

Piperidine Substrate (racemic)DiastereomerSelectivity Factor (s)Conversion (%)e.e. of Unreacted Amine (%)e.e. of Acylated Amine (%)
2,3-Dimethylpiperidine cis5255>9982
trans1.4---
2,4-Dimethylpiperidine cis1.1---
trans1358>9972
2,5-Dimethylpiperidine cis1556>9978
trans2.5---
2-Methyl-3-phenylpiperidine cis17659973
2-Methyl-4-phenylpiperidine trans2065>9973

Data sourced from Wanner et al., J. Am. Chem. Soc. 2015, 137, 11491–11497.[1]

Table 2: Performance Data for Asymmetric Deprotonation using a Chiral Base

This method, championed by Coldham and coworkers, employs a chiral base, typically n-butyllithium in the presence of (-)-sparteine or a (+)-sparteine surrogate, to selectively deprotonate one enantiomer. The resulting enantioenriched organolithium species can then be trapped with an electrophile.[2][3]

Piperidine Substrate (racemic)ElectrophileYield of Recovered SM (%)e.r. of Recovered SMYield of Product (%)e.r. of ProductSelectivity Factor (s)
N-Boc-2-phenyl-4-methylenepiperidine MeOCOCl4197:35873:27~16
N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine MeOCOCl4499:15481:19~45
N-Boc-2-(4-chlorophenyl)-4-methylenepiperidine MeOCOCl4098:25979:21~29

Data sourced from Choi et al., J. Org. Chem. 2022, 87, 8819–8823.[2]

Table 3: Performance Data for Enzymatic Kinetic Resolution

Lipases are the most commonly employed enzymes for the kinetic resolution of piperidine derivatives, typically through the enantioselective acylation of a hydroxyl group or hydrolysis of an ester. While systematic data across a broad range of disubstituted piperidines is less common, specific examples demonstrate the utility of this approach.

Piperidine Substrate (racemic)EnzymeReaction TypeAcyl Donor/SolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
(±)-N-Boc-2-piperidineethanol Porcine Pancreas Lipase (PPL)AcylationVinyl Acetate / DIPE~50>99 (ester)>99 (alcohol)
(±)-cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate Candida antarctica Lipase B (CALB)HydrolysisWater / Buffer49.9>99 (acid)>99 (diester)

Data is illustrative and compiled from various sources on piperidine derivative resolutions.[4]

Alternative Strategies for Enantiopure Disubstituted Piperidines

While kinetic resolution is a powerful tool, it is important to consider alternative methods for accessing enantiopure disubstituted piperidines.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer can be more atom-economical than a resolution process. Numerous asymmetric methods have been developed, including:

  • Chiral auxiliary-mediated synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of cyclization or substitution reactions.

  • Catalytic asymmetric synthesis: Utilizing chiral catalysts, for instance in the hydrogenation of substituted pyridines or in cycloaddition reactions.

Preparative Chiral Chromatography

For small to medium-scale applications, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be a highly effective, albeit more costly, method for separating enantiomers. This technique offers the advantage of providing both enantiomers in high purity. Success is highly dependent on the selection of the appropriate CSP and mobile phase.

Experimental Protocols

General Experimental Protocol for Enantioselective Acylation

Adapted from Wanner et al., J. Am. Chem. Soc. 2015, 137, 11491–11497.[1]

To a solution of the racemic disubstituted piperidine (1.0 equiv.) in an anhydrous, non-polar solvent (e.g., toluene, 0.1 M) is added the chiral hydroxamic acid (0.5 equiv.) and an NHC precatalyst (0.1 equiv.). The reaction mixture is stirred at room temperature and monitored by an appropriate chromatographic method (e.g., GC, HPLC) to determine conversion and enantiomeric excess. Upon reaching the desired conversion (typically ~50-60%), the reaction is quenched, and the unreacted amine and the acylated product are separated by column chromatography. The enantiomeric excess of both fractions is determined by chiral HPLC or SFC.

General Experimental Protocol for Asymmetric Deprotonation

Adapted from Choi et al., J. Org. Chem. 2022, 87, 8819–8823.[2]

A solution of the N-Boc protected disubstituted piperidine (1.0 equiv.) and (-)-sparteine (0.9 equiv.) in an anhydrous ethereal solvent (e.g., toluene, 0.1 M) is cooled to -78 °C. n-Butyllithium (0.8 equiv.) is added dropwise, and the resulting mixture is stirred for a specified time (e.g., 1 hour). The desired electrophile (e.g., methyl chloroformate, 1.0 equiv.) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The recovered starting material and the 2,2-disubstituted product are separated by column chromatography, and their enantiomeric ratios are determined by chiral HPLC.

General Experimental Protocol for Lipase-Catalyzed Kinetic Resolution

Adapted from general procedures for enzymatic resolutions.[4]

To a solution of the racemic piperidine derivative (e.g., a piperidine alcohol) in an organic solvent (e.g., diisopropyl ether), the lipase (e.g., Candida antarctica lipase B, often immobilized) and an acyl donor (e.g., vinyl acetate) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chromatography. At approximately 50% conversion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography. The enantiomeric excess of each component is determined by chiral HPLC.

Visualizing the Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of kinetic resolution and the proposed mechanisms for the chemical methods.

Kinetic_Resolution_Workflow racemate Racemic Disubstituted Piperidine (R/S) reaction Kinetic Resolution racemate->reaction reagent Chiral Reagent or Catalyst reagent->reaction separation Separation (e.g., Chromatography) reaction->separation ~50% Conversion unreacted Enantioenriched Unreacted Piperidine (S) separation->unreacted product Enantioenriched Product (R-Product) separation->product

Caption: General workflow for the kinetic resolution of a racemic mixture.

Enantioselective_Acylation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_resolution Enantioselective Acylation nhc NHC activated_acyl Acyl-NHC Intermediate nhc->activated_acyl hydroxamic Chiral Hydroxamic Acid Ester (R*-OH) hydroxamic->activated_acyl fast_reaction Fast Reaction activated_acyl->fast_reaction slow_reaction Slow Reaction activated_acyl->slow_reaction racemic_amine Racemic Piperidine (R-Amine / S-Amine) racemic_amine->fast_reaction R-Enantiomer racemic_amine->slow_reaction S-Enantiomer r_product R-Acylated Piperidine fast_reaction->r_product s_amine S-Unreacted Piperidine slow_reaction->s_amine

Caption: Proposed mechanism for NHC-catalyzed enantioselective acylation.

Asymmetric_Deprotonation_Workflow racemic_piperidine Racemic N-Boc Piperidine (R/S) deprotonation Asymmetric Deprotonation racemic_piperidine->deprotonation chiral_base n-BuLi / (-)-Sparteine chiral_base->deprotonation mixture Mixture of: (S)-Piperidine (R)-Lithio-piperidine-(-)-Sparteine complex deprotonation->mixture trapping Electrophilic Trapping mixture->trapping electrophile Electrophile (E+) electrophile->trapping final_products Separated Products trapping->final_products s_piperidine (S)-Piperidine (enantioenriched) final_products->s_piperidine r_product (R)-2-E-2-R'-Piperidine (enantioenriched) final_products->r_product

References

A Comparative Guide to Alternatives for Methyl N-Cbz-piperidine-3-carboxylate in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the development of pharmaceutical agents, the choice of protecting groups and building blocks is critical to the efficiency and success of the synthetic route. Methyl N-Cbz-piperidine-3-carboxylate has traditionally been a valuable building block. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards optimizing reaction conditions, improving yields, and enhancing the modularity of synthetic strategies. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on the widely used N-Boc protected analogue and alternative synthetic strategies. The comparison is supported by experimental data to aid researchers in selecting the most appropriate building block for their specific synthetic needs.

Introduction to N-Protected Piperidine-3-carboxylates

N-protected piperidine-3-carboxylic acid derivatives are crucial intermediates in the synthesis of a variety of biologically active compounds, including inhibitors of gamma-aminobutyric acid (GABA) uptake.[1][2][3] The protecting group on the piperidine nitrogen plays a pivotal role in dictating the reaction conditions that can be employed in subsequent synthetic steps and the final deprotection strategy. The two most common N-protecting groups for this scaffold are the Carboxybenzyl (Cbz) and the tert-Butoxycarbonyl (Boc) groups.

Head-to-Head Comparison: N-Cbz vs. N-Boc

The primary difference between the Cbz and Boc protecting groups lies in their cleavage conditions, which provides a basis for their selection in a synthetic strategy. The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is orthogonal to many acid- and base-labile protecting groups.[4][5] In contrast, the Boc group is cleaved under acidic conditions, offering an alternative deprotection strategy when hydrogenolysis is not feasible, for instance, in the presence of reducible functional groups.[4][5]

A key reaction where these building blocks are employed is in amide bond formation. The choice of protecting group can influence the efficiency of the coupling reaction. Below is a comparative overview of the performance of this compound and its N-Boc alternative in a representative amide coupling reaction.

Table 1: Comparison of N-Cbz and N-Boc Protected Methyl Piperidine-3-carboxylate in a Representative Amide Coupling Reaction

ParameterThis compoundMethyl N-Boc-piperidine-3-carboxylateReference
Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)[4][5]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidic (e.g., TFA, HCl in dioxane)[4][5]
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-sensitive groups[5]
Typical Amide Coupling Yield Good to ExcellentGood to Excellent[6][7]
Example Application Synthesis of peptide and peptidomimetic structuresSynthesis of pharmaceutical intermediates, including GABA uptake inhibitors[1][2][3]

It is important to note that while both protecting groups generally provide good to excellent yields in amide coupling reactions, the optimal choice depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Alternative Synthetic Strategies

Beyond the direct substitution of the N-Cbz for an N-Boc protecting group, alternative synthetic routes that build the piperidine ring from acyclic precursors can also be considered. These approaches offer greater flexibility in introducing substituents and can be more cost-effective for large-scale synthesis. One such strategy involves the synthesis of N-Boc protected piperidine derivatives from L-glutamic acid. This multi-step route allows for the construction of the chiral piperidine core, offering an alternative to starting with pre-functionalized piperidine rings.

Experimental Protocols

To provide a practical guide for researchers, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Synthesis of Methyl N-Boc-piperidine-3-carboxylate

This protocol describes the synthesis of the N-Boc protected building block from N-Boc-piperidine-3-carboxylic acid.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or other esterification reagent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to afford Methyl N-Boc-piperidine-3-carboxylate.

Protocol 2: Amide Coupling using HATU

This protocol details a general procedure for the amide coupling of an N-protected piperidine-3-carboxylate with a primary amine using HATU as the coupling agent.[8][9]

Materials:

  • Methyl N-Cbz- or N-Boc-piperidine-3-carboxylate (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected methyl piperidine-3-carboxylate (1.0 eq), the primary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.[8][9]

  • Add DIPEA (3.0 eq) to the mixture at room temperature.[8][9]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 3: Deprotection of the N-Cbz Group

This protocol describes the removal of the Cbz protecting group via catalytic hydrogenolysis.[4]

Materials:

  • N-Cbz protected piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Protocol 4: Deprotection of the N-Boc Group

This protocol details the acidic cleavage of the Boc protecting group.[5]

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Visualizing Synthetic Pathways

To better illustrate the strategic choices in a synthetic plan, the following diagrams outline the key decision points and workflows.

G cluster_start Starting Material Selection cluster_building_blocks N-Protected Building Block Choice cluster_alternative_route Alternative de novo Synthesis start Target Molecule with Piperidine-3-carboxamide Moiety cbz This compound start->cbz Orthogonality to acid/base-labile groups needed boc Methyl N-Boc-piperidine-3-carboxylate start->boc Hydrogenolysis incompatible (e.g., reducible groups present) acyclic Acyclic Precursor (e.g., L-Glutamic Acid) start->acyclic Desire for greater substituent diversity or cost-effectiveness amide_coupling_cbz Amide Formation cbz->amide_coupling_cbz Amide Coupling amide_coupling_boc Amide Formation boc->amide_coupling_boc Amide Coupling piperidine_synthesis Piperidine Synthesis acyclic->piperidine_synthesis Ring Formation deprotection_cbz Hydrogenolysis (H₂, Pd/C) amide_coupling_cbz->deprotection_cbz Deprotection deprotection_boc Acidic Cleavage (TFA or HCl) amide_coupling_boc->deprotection_boc Deprotection amide_coupling_acyclic Amide Formation piperidine_synthesis->amide_coupling_acyclic Amide Coupling final_product Target Molecule amide_coupling_acyclic->final_product Final Steps deprotection_cbz->final_product Final Product deprotection_boc->final_product Final Product

Caption: Logical workflow for selecting a synthetic route to a piperidine-3-carboxamide containing target molecule.

G cluster_synthesis Synthesis of N-Protected Piperidine-3-carboxamide cluster_deprotection Deprotection Strategies start N-Protected Methyl Piperidine-3-carboxylate (Cbz or Boc) coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) start->coupling_reagents amine Primary Amine (R-NH₂) amine->coupling_reagents amide N-Protected Piperidine-3-carboxamide coupling_reagents->amide Amide Bond Formation deprotection_cbz N-Cbz Deprotection (H₂, Pd/C) amide->deprotection_cbz If N-Cbz deprotection_boc N-Boc Deprotection (TFA or HCl) amide->deprotection_boc If N-Boc final_product Piperidine-3-carboxamide deprotection_cbz->final_product Final Product deprotection_boc->final_product Final Product

References

Safety Operating Guide

Safe Disposal of Methyl N-Cbz-piperidine-3-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl N-Cbz-piperidine-3-carboxylate, aligning with standard laboratory safety protocols.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. This substance can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[1][2]

Quantitative Data Summary

While specific quantitative data for this compound can vary slightly between suppliers, the following table summarizes key information derived from safety data sheets for similar piperidine compounds.

PropertyValueReference
GHS Hazard Statements H315: Causes skin irritationTCI Chemicals Safety Data Sheet
H319: Causes serious eye irritationTCI Chemicals Safety Data Sheet
Boiling Point 106 °C / 223 °F
Density 0.862 g/cm³ at 20 °C / 68 °F
Storage Conditions Store in a cool, shaded, and dry area.[1]Keep container tightly closed under an inert gas and protect from moisture.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE) Verification:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.

  • Respiratory Protection: If working outside a fume hood or if dust formation is possible, use a full-face respirator.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, compatible, and clearly labeled container. The container must have a secure, non-leaking screw-on cap.

  • Grossly contaminated materials such as gloves, absorbent pads, and weighing papers should be collected as solid chemical waste.

3. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from heat or ignition sources.

5. Arranging for Disposal:

  • Disposal of this chemical waste must be entrusted to a licensed waste disposal company.[1]

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

6. Decontamination of Empty Containers:

  • Before disposing of the original product container, ensure it is completely empty.[1]

  • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After thorough rinsing and drying, the container may be disposed of according to institutional guidelines, which may allow for recycling if properly decontaminated.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4]

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[4][5] Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type liquid_waste Liquid Waste: Collect in a labeled, sealed hazardous waste container. waste_type->liquid_waste Liquid solid_waste Solid Waste: (Contaminated materials) Collect in a separate, labeled hazardous waste bag or container. waste_type->solid_waste Solid storage Step 3: Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage disposal_request Step 4: Contact EHS for Pickup by a Licensed Disposal Company storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Methyl N-Cbz-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Methyl N-Cbz-piperidine-3-carboxylate, a comprehensive understanding of safety protocols and operational procedures is paramount. This guide provides essential, immediate safety and logistical information, including handling, storage, and disposal plans, to ensure a safe laboratory environment.

Chemical Identifier:

  • IUPAC Name: methyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate

  • CAS Number: 148763-41-1 (This is for the related compound Methyl N-Boc-piperidine-3-carboxylate, as a specific CAS for the Cbz variant was not immediately available in the search results)

  • Molecular Formula: C15H19NO4

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar piperidine derivatives.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch) are required. Use eye protection tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) inspected prior to use.[2] A complete suit protecting against chemicals, and flame-retardant antistatic protective clothing are recommended.[1]
Respiratory Protection In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For larger-scale operations or emergencies, a full-face supplied-air respirator may be necessary.[1]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[3]

  • Wash hands thoroughly after handling.[4]

Emergency Procedures:

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3]

  • If swallowed: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[3] In all cases of exposure, seek immediate medical attention.[3]

Spill Management:

  • Absorb spills with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3]

  • Do not flush into a sewer.[3]

  • Remove all sources of ignition and use spark-proof tools.[3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff and Dispose of/Clean PPE G->H

Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.